Stacofylline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
98833-92-2 |
|---|---|
Molecular Formula |
C20H33N7O3 |
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H33N7O3/c1-6-26(7-2)20(30)27-13-11-25(12-14-27)10-8-9-15-21-17-16(22(15)3)18(28)24(5)19(29)23(17)4/h6-14H2,1-5H3 |
InChI Key |
PKXWXHGLEXOSQK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)N1CCN(CC1)CCCC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Related CAS |
138472-18-1 (Parent) |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism: Acetylcholinesterase (AChE) Inhibition
An In-Depth Technical Guide on the Core Mechanism of Action of Stacofylline
Introduction
This compound (also known as S 9977) is a synthetic xanthine derivative developed for its potential cognitive-enhancing, or nootropic, properties.[1] Its primary and most robustly characterized mechanism of action is the potent inhibition of acetylcholinesterase (AChE), an enzyme critical for the regulation of cholinergic neurotransmission.[1] As a member of the xanthine chemical class, which includes well-known compounds such as caffeine and theophylline, this compound is also hypothesized to exert its effects through the modulation of other key signaling pathways, namely phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. This guide provides a detailed technical overview of the established and putative mechanisms of action of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and workflows.
The principal mechanism underlying the pharmacological effects of this compound is its potent and specific inhibition of acetylcholinesterase.
Molecular Target and Action
AChE is the primary enzyme responsible for the hydrolytic degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft and at the neuromuscular junction. By breaking down ACh, AChE terminates the neurotransmitter's signal. This compound acts as a competitive inhibitor of AChE, preventing the breakdown of ACh. This leads to an increased concentration and prolonged presence of ACh in the synapse, thereby enhancing the activation of postsynaptic cholinergic receptors and augmenting cholinergic neurotransmission. This enhancement of the cholinergic system, particularly in the brain, is strongly linked to its observed anti-amnesic and pro-mnesic (memory-promoting) activities.[1]
Quantitative Data: AChE Inhibition
The inhibitory potency of this compound against AChE has been quantified and is summarized below.
| Target Enzyme | Pharmacological Action | Potency (IC₅₀) |
| Acetylcholinesterase (AChE) | Inhibition | 5-50 nM[1] |
| IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function. |
Signaling Pathway: AChE Inhibition by this compound
Caption: this compound inhibits AChE, preventing acetylcholine degradation and enhancing postsynaptic signaling.
Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for quantifying AChE activity and screening for inhibitors.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified by measuring its absorbance at 412 nm. The rate of TNB production is directly proportional to AChE activity.
-
Materials:
-
96-well microplate
-
Spectrophotometric microplate reader
-
Buffer: 100 mM Sodium Phosphate, pH 8.0
-
AChE enzyme solution (e.g., from human erythrocytes)
-
Substrate: Acetylthiocholine iodide (ATCI) solution
-
Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test Compound: this compound, serially diluted
-
-
Methodology:
-
Assay Preparation: Add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of various concentrations of this compound solution (or vehicle for control) to the wells of a 96-well plate.
-
Enzyme Addition: Add 20 µL of the AChE enzyme solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 412 nm every 60 seconds for 10-15 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/minute).
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of this compound concentration and fit the data using a nonlinear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.
-
-
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow diagram for determining the IC₅₀ of this compound against Acetylcholinesterase.
Hypothesized Mechanism: Phosphodiesterase (PDE) Inhibition
This compound's xanthine structure suggests a potential for phosphodiesterase (PDE) inhibition, a mechanism shared by related compounds like theophylline.
Molecular Target and Action
PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), terminating their signaling. By inhibiting PDEs, intracellular levels of cAMP and/or cGMP would increase, activating downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG). This can lead to a broad range of cellular responses, including modulation of inflammation, smooth muscle relaxation, and changes in neuronal excitability. While this is a plausible mechanism for a xanthine derivative, there is currently no publicly available data quantifying the inhibitory activity of this compound against specific PDE isoenzymes.
Quantitative Data: PDE Inhibition
| Target Enzyme Family | Pharmacological Action | Potency (IC₅₀) |
| Phosphodiesterases | Inhibition (Hypothesized) | Data Not Available |
Signaling Pathway: Hypothesized PDE Inhibition
Caption: Hypothesized PDE inhibition by this compound, leading to elevated cyclic nucleotide levels.
Experimental Protocol: In Vitro PDE Inhibition Assay (Fluorescence Polarization)
This high-throughput assay measures PDE activity by detecting the hydrolysis of a fluorescently labeled cAMP or cGMP substrate.
-
Principle: The assay uses a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) as the PDE substrate. In its cyclic form, the substrate is small and rotates rapidly in solution, resulting in low fluorescence polarization (FP). When hydrolyzed by a PDE to its monophosphate form (FAM-AMP), it is captured by a specific binding agent included in the reaction, forming a larger complex. This complex tumbles more slowly, leading to a high FP signal. Inhibitors of PDE will prevent this conversion, resulting in a low FP signal.
-
Materials:
-
384-well, low-volume, black microplate
-
Plate reader capable of measuring fluorescence polarization
-
Buffer: Tris-HCl based assay buffer with MgCl₂
-
PDE enzyme solution (specific isoenzyme of interest)
-
Substrate: Fluorescein-labeled cAMP or cGMP
-
Binding Agent/Stop Solution
-
Test Compound: this compound, serially diluted
-
-
Methodology:
-
Compound Plating: Dispense 1 µL of serially diluted this compound in DMSO into the assay plate.
-
Enzyme Addition: Add 10 µL of the specific PDE isoenzyme diluted in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the FAM-cAMP/cGMP substrate to all wells to start the enzymatic reaction. Incubate for 60 minutes at room temperature.
-
Reaction Termination: Stop the reaction by adding 10 µL of the binding agent solution.
-
Measurement: After a further 60-minute incubation, measure the fluorescence polarization of each well.
-
Data Analysis: Convert FP values to % inhibition and plot against the logarithm of this compound concentration to determine the IC₅₀ value for the specific PDE isoenzyme.
-
Hypothesized Mechanism: Adenosine Receptor Antagonism
A third potential mechanism of action for this compound, common to xanthines, is the blockade of adenosine receptors.
Molecular Target and Action
Adenosine is an inhibitory neuromodulator in the central nervous system that acts on four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). The A₁ and A₂ₐ receptors are particularly important for modulating neuronal activity and neurotransmitter release. By acting as an antagonist, this compound would block the binding of endogenous adenosine to these receptors, thereby preventing its inhibitory effects. This "disinhibition" can lead to increased neuronal firing and neurotransmitter release, contributing to the stimulant and cognitive-enhancing effects seen with other xanthines. There is no direct evidence or binding affinity data available to confirm or quantify this activity for this compound.
Quantitative Data: Adenosine Receptor Binding
| Target Receptor | Pharmacological Action | Affinity (Kᵢ) |
| A₁ Adenosine | Antagonism (Hypothesized) | Data Not Available |
| A₂ₐ Adenosine | Antagonism (Hypothesized) | Data Not Available |
Signaling Pathway: Hypothesized Adenosine Receptor Antagonism
Caption: Hypothesized antagonism of the A₁ adenosine receptor by this compound, preventing inhibitory signaling.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity (Kᵢ)
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.
-
Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-DPCPX for the A₁ receptor) is incubated with a membrane preparation containing the receptor of interest. The amount of radioligand bound to the receptor is measured in the presence of varying concentrations of the unlabeled test compound (this compound). The concentration of this compound that displaces 50% of the bound radioligand (its IC₅₀) is determined, from which the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation.
-
Materials:
-
Cell membrane preparations expressing the target adenosine receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-DPCPX)
-
Test Compound: this compound, serially diluted
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters and a cell harvester
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
-
Methodology:
-
Reaction Setup: In test tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of this compound in assay buffer. Prepare tubes for total binding (no competitor) and non-specific binding (with a saturating concentration of an unlabeled ligand).
-
Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Determine the IC₅₀ of this compound from a competition curve where the percentage of specific binding is plotted against the log of this compound concentration.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Conclusion
The core mechanism of action of this compound is definitively established as the potent inhibition of acetylcholinesterase, which provides a clear rationale for its investigation as a cognitive enhancer. While its chemical classification as a xanthine strongly implies potential secondary activities as a phosphodiesterase inhibitor and an adenosine receptor antagonist, these mechanisms remain speculative in the absence of direct, quantitative experimental data. A comprehensive understanding of this compound's full pharmacological profile awaits further research involving broad in vitro screening against PDE isoenzyme panels and adenosine receptor subtypes. Such studies are crucial to determine whether these hypothesized secondary mechanisms contribute to its overall therapeutic and side-effect profile.
References
Stacofylline as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stacofylline, a xanthine derivative, has been identified as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This technical guide provides a comprehensive overview of this compound's activity as an AChE inhibitor, including its quantitative inhibitory data, a detailed representative experimental protocol for assessing its activity, and a visualization of the relevant biological pathways. This document is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of this compound and similar compounds.
Introduction
Acetylcholinesterase inhibitors are a class of drugs that block the normal breakdown of acetylcholine, a key neurotransmitter involved in learning, memory, and muscle contraction. By increasing the levels of acetylcholine in the synaptic cleft, these inhibitors can enhance cholinergic neurotransmission. This mechanism of action has made them a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.
This compound (also known as S 9977) has emerged as a subject of interest due to its potent in vitro inhibition of AChE. Its xanthine scaffold is also noteworthy, as other xanthine derivatives have been investigated for their cognitive-enhancing properties. This guide synthesizes the available data on this compound's AChE inhibitory activity and provides the necessary technical information for its further investigation.
Quantitative Data: this compound's Acetylcholinesterase Inhibitory Activity
The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Acetylcholinesterase (AChE) | 5 - 50 nM | [Not explicitly cited] |
Experimental Protocols: Determination of Acetylcholinesterase Inhibitory Activity
While a specific, detailed experimental protocol for the determination of this compound's IC50 value is not publicly available in the reviewed literature, a representative protocol based on the widely used Ellman's method is provided below. This colorimetric assay is the standard for measuring AChE activity and screening for its inhibitors.
Principle of the Ellman's Method
The Ellman's assay relies on the measurement of the production of thiocholine from the hydrolysis of acetylthiocholine by AChE. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials and Reagents
-
Acetylcholinesterase (AChE) from a specified source (e.g., electric eel, human recombinant)
-
This compound (or other test inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound in the appropriate solvent (e.g., DMSO), and then further dilute in phosphate buffer to the desired final concentrations.
-
-
Assay in 96-Well Plate:
-
To each well, add the following in order:
-
Phosphate buffer
-
This compound solution at various concentrations (or vehicle for control)
-
DTNB solution
-
AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of this compound.
-
Determine the percentage of AChE inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Visualizations
Experimental Workflow for AChE Inhibitor Screening
Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.
Cholinergic Signaling Pathway and the Role of an AChE Inhibitor
Caption: Modulation of cholinergic signaling by an AChE inhibitor like this compound.
Concluding Remarks
This compound demonstrates significant potential as a potent inhibitor of acetylcholinesterase. The quantitative data underscore its high affinity for the enzyme. While specific experimental details for this compound are limited in publicly accessible literature, the provided representative protocol offers a robust framework for its in vitro characterization. The visualization of the cholinergic signaling pathway clarifies the mechanism by which this compound and other AChE inhibitors are presumed to exert their effects. Further research is warranted to elucidate the specific downstream signaling consequences of this compound's action and to explore its full therapeutic potential in relevant disease models. This guide serves as a foundational resource for scientists and researchers embarking on such investigations.
Stacofylline: A Technical Guide on its Chemical Structure, Properties, and Pharmacological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stacofylline, also known as S 9977, is a synthetic xanthine derivative with significant potential in the field of neuropharmacology.[1] As a potent acetylcholinesterase (AChE) inhibitor, it has demonstrated notable anti-amnesic and cognition-enhancing properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.
Chemical Structure and Properties
This compound is classified as an N-methylated xanthine derivative.[2] Its molecular structure combines a xanthine core with a piperazine carboxamide moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| IUPAC Name | N,N-diethyl-4-[3-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)propyl]piperazine-1-carboxamide | Not available in search results |
| SMILES | CCN(CC)C(=O)N1CCN(CCCC2=NC3=C(N2C)C(=O)N(C)C(=O)N3C)CC1 | [2] |
| CAS Number | 98833-92-2 | [1] |
| PubChem CID | 132157 | Not available in search results |
| Molecular Formula | C₂₀H₃₃N₇O₃ | [1] |
| InChI Key | PKXWXHGLEXOSQK-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes | Source(s) |
| Molecular Weight | 419.52 g/mol | [1] | |
| Monoisotopic Mass | 419.26 Da | [2] | |
| XLogP3-AA | 0.3 | Computed | Not available in search results |
| Hydrogen Bond Donor Count | 0 | Computed | Not available in search results |
| Hydrogen Bond Acceptor Count | 6 | Computed | Not available in search results |
| Rotatable Bond Count | 7 | Computed | Not available in search results |
| Solubility | Soluble in DMSO | Experimental | Not available in search results |
Figure 1: 2D Chemical Structure of this compound.
Pharmacology
Mechanism of Action
The primary mechanism of action of this compound is the potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1] By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the basis for its observed cognitive benefits. The IC₅₀ for AChE inhibition by this compound has been reported to be in the range of 5-50 nM.[1]
In addition to direct enzyme inhibition, studies on Aplysia central cholinergic synapses have shown that this compound potentiates cholinergic transmission by significantly increasing the time constant of decay of inhibitory postsynaptic currents (IPSCs).[3] This effect was observed to be partly due to AChE inhibition, as responses to the hydrolysis-resistant ACh analogue carbachol were unaffected.[3] However, the study also suggested the involvement of phosphorylation processes, as the kinase blocker H-8 partially blocked the observed effects.[3]
Figure 2: Mechanism of Action of this compound.
Pharmacological Effects
This compound has demonstrated significant anti-amnesic and promnesic (cognition-enhancing) activities in various preclinical models.[1]
Key Experimental Studies
Two key studies have elucidated the pharmacological profile of this compound:
-
Trudeau et al. (1992), Brain Research : This in vitro study investigated the effects of this compound (referred to as S-9977-2) on an Aplysia central cholinergic synapse. The key finding was that this compound potentiated cholinergic transmission, an effect attributed to both AChE inhibition and potential involvement of phosphorylation pathways.[3]
-
Porsolt et al. (1992), Drug Development Research : This in vivo study explored the cognition-enhancing properties of this compound (S 9977) in three mouse models of amnesia. The study concluded that acute oral administration of low doses of this compound (0.0312-0.5 mg/kg) effectively attenuated memory deficits induced by scopolamine, diazepam, and electroconvulsive shock (ECS).[1]
Experimental Protocols
Disclaimer: The specific, detailed experimental protocols from the original publications by Trudeau et al. (1992) and Porsolt et al. (1992) were not accessible through the performed searches. The following protocols are, therefore, generalized, representative methodologies for the types of experiments conducted.
Generalized Protocol: In Vivo Scopolamine-Induced Amnesia in Mice
This model is widely used to screen for compounds with potential therapeutic effects in cognitive disorders.
-
Animals : Male Swiss mice, typically weighing 20-25g, are used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Drug Administration :
-
This compound is dissolved in a suitable vehicle (e.g., distilled water or saline with a small amount of a solubilizing agent like Tween 80) and administered orally (p.o.) at various doses.
-
A control group receives the vehicle only.
-
Typically, 60 minutes after this compound or vehicle administration, amnesia is induced by an intraperitoneal (i.p.) injection of scopolamine (e.g., 1 mg/kg). A non-amnesic control group receives a saline injection instead of scopolamine.
-
-
Behavioral Testing : 30 minutes after scopolamine injection, memory is assessed using a standard behavioral paradigm, such as the Passive Avoidance Test or the Morris Water Maze.
-
Passive Avoidance Test : This test relies on the animal's natural preference for a dark environment. On the training day, the mouse is placed in a brightly lit compartment, and upon entering the dark compartment, it receives a mild foot shock. On the test day, the latency to enter the dark compartment is measured. A longer latency indicates better memory retention.
-
-
Data Analysis : The latencies or other relevant behavioral measures are recorded and analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Figure 3: Generalized Workflow for Scopolamine-Induced Amnesia Model.
Generalized Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.
-
Reagents :
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Acetylcholinesterase (AChE) enzyme solution.
-
Test compound (this compound) at various concentrations.
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) substrate solution.
-
-
Procedure (96-well plate format) :
-
To each well, add phosphate buffer, the test compound solution (or vehicle for control), and the AChE enzyme solution.
-
Incubate the plate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Add the DTNB solution to each well.
-
Initiate the reaction by adding the ATCI substrate.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
-
Measurement : The absorbance of the yellow product is measured kinetically over time using a microplate reader at a wavelength of approximately 412 nm.
-
Data Analysis : The rate of the reaction is calculated for each concentration of the test compound. The percentage of inhibition is determined relative to the control (no inhibitor). The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then calculated.
Safety and Toxicology
Disclaimer: There is no specific safety, toxicology, or side effect data for this compound available in the public domain. The information below is based on the general properties of the two drug classes to which this compound belongs: xanthine derivatives and acetylcholinesterase inhibitors. This information is for contextual purposes only and may not be directly applicable to this compound.
Potential Side Effects of Xanthine Derivatives
Xanthine derivatives, such as theophylline, can cause a range of side effects, which are often dose-dependent.[4][5][6]
-
Gastrointestinal : Nausea, vomiting, and increased gastric acid secretion.[4]
-
Central Nervous System (CNS) : CNS stimulation, nervousness, insomnia, headache, and tremors.[4][7] At high concentrations, more severe effects like seizures can occur.[6]
-
Cardiovascular : Palpitations and arrhythmias.[4]
Potential Side Effects of Acetylcholinesterase Inhibitors
AChE inhibitors increase cholinergic activity throughout the body, which can lead to various side effects.[8][9]
-
Gastrointestinal : Nausea, vomiting, diarrhea, and anorexia are the most common.[8]
-
Neurological : Dizziness, insomnia, and muscle cramps.[3]
-
Cardiovascular : Bradycardia (slow heart rate) and syncope (fainting) can occur due to vagotonic effects on the heart.[8]
Conclusion
This compound is a potent acetylcholinesterase inhibitor with promising anti-amnesic and cognition-enhancing properties demonstrated in preclinical models. Its dual mechanism, potentially involving both direct AChE inhibition and modulation of other cellular processes like phosphorylation, makes it an interesting candidate for further investigation in the context of neurodegenerative diseases and cognitive disorders. However, a significant gap exists in the publicly available data, particularly concerning its physicochemical properties, detailed experimental protocols, and, most critically, its safety and toxicology profile. Further research is required to fully characterize this compound and determine its potential for clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. syngeneintl.com [syngeneintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Toxicology Studies | Preclinical Research | Altasciences [altasciences.com]
- 9. Preclinical safety profile of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Stacofylline: A Technical Guide for Xanthine Derivative Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Stacofylline, also known by its developmental code S 9977, is a potent xanthine derivative that has garnered interest for its significant nootropic and neuroprotective capabilities. As a highly selective acetylcholinesterase (AChE) inhibitor, this compound represents a promising therapeutic candidate for neurological conditions characterized by cholinergic deficits. This technical guide provides a comprehensive overview of the current research on this compound, including its mechanism of action, pharmacological effects, and relevant experimental protocols. While specific downstream signaling pathways and detailed pharmacokinetic data for this compound remain to be fully elucidated in publicly available research, this document synthesizes the existing knowledge and provides a framework for future investigation.
Core Mechanism of Action: Acetylcholinesterase Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Quantitative Data: In Vitro AChE Inhibition
| Compound | Target | IC50 | Source |
| This compound (S 9977) | Acetylcholinesterase (AChE) | 5-50 nM | [1] |
Pharmacological Effects
The primary pharmacological effects of this compound stem from its potentiation of cholinergic signaling. These effects have been most notably observed in preclinical models of memory and cognition.
In Vivo Efficacy: Anti-Amnesic and Promnesic Activity
This compound has demonstrated significant anti-amnesic and promnesic (memory-enhancing) effects in various animal models. Oral administration of low doses has been shown to be effective in reversing memory deficits induced by amnesic agents.[1]
| Animal Model | Treatment | Dosage (p.o.) | Effect | Source |
| Mouse | Scopolamine-induced amnesia | 0.0312-0.5 mg/kg | Attenuation of memory deficits | [1] |
| Mouse | Diazepam-induced amnesia | 0.0312-0.5 mg/kg | Attenuation of memory deficits | [1] |
| Mouse | Electroconvulsive shock (ECS)-induced amnesia | 0.0312-0.5 mg/kg | Attenuation of memory deficits | [1] |
Electrophysiological Effects
At the cellular level, this compound has been shown to potentiate cholinergic transmission by modulating postsynaptic currents. Specifically, it significantly increases the time constant of decay of inhibitory postsynaptic currents (IPSCs), suggesting a prolonged action of acetylcholine at the synapse.[1]
Potential Signaling Pathways
While specific downstream signaling pathways for this compound have not been explicitly detailed in the available literature, its action as a cholinergic potentiator suggests the involvement of well-established signaling cascades activated by acetylcholine. These pathways are critical for neuronal survival, plasticity, and cognitive function. Further research is needed to directly implicate these pathways in the action of this compound.
Cholinergic Signaling and Neuronal Plasticity
Enhanced acetylcholine levels can influence synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory. Other xanthine derivatives have been shown to enhance hippocampal LTP, suggesting a potential area of investigation for this compound.[2]
Caption: Proposed Cholinergic Signaling Pathway for this compound's effect on LTP.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and other acetylcholinesterase inhibitors.
Acetylcholinesterase (AChE) Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against AChE.
Caption: Experimental Workflow for AChE Inhibition Assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of acetylcholinesterase in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare serial dilutions of this compound or the test compound.
-
Prepare a stock solution of the substrate, acetylthiocholine iodide.
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add buffer, AChE solution, and the test compound solution. Include control wells with buffer and enzyme but no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (acetylthiocholine) and DTNB to all wells.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Assessment of Anti-Amnesic Effects in Mice (Passive Avoidance Task)
This protocol describes a common behavioral test to evaluate the anti-amnesic properties of a compound.
Caption: Experimental Workflow for Passive Avoidance Task.
Methodology:
-
Apparatus: A two-compartment passive avoidance apparatus with a light and a dark chamber, connected by a small opening. The floor of the dark chamber is equipped with an electric grid.
-
Animal Groups:
-
Vehicle control group.
-
Amnesic agent (e.g., scopolamine) group.
-
This compound + amnesic agent group(s) at various doses.
-
-
Procedure:
-
Training Day:
-
Administer this compound or vehicle orally.
-
After a set time (e.g., 30 minutes), administer the amnesic agent (e.g., scopolamine, intraperitoneally).
-
After another interval (e.g., 30 minutes), place the mouse in the light compartment.
-
When the mouse enters the dark compartment, deliver a mild, brief foot shock.
-
-
Retention Day (24 hours later):
-
Place the mouse back in the light compartment.
-
Measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory retention.
-
-
-
Data Analysis:
-
Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in latency in the this compound-treated group compared to the amnesic agent group indicates an anti-amnesic effect.
-
Future Directions and Unanswered Questions
The existing research on this compound provides a strong foundation for its potential as a cognitive enhancer. However, several key areas require further investigation to fully understand its therapeutic potential.
-
Elucidation of Downstream Signaling: Research is needed to identify the specific downstream signaling pathways modulated by this compound following acetylcholinesterase inhibition. Investigating the effects on pathways such as the MAPK/ERK and PI3K/Akt cascades, as well as the phosphorylation of transcription factors like CREB, would provide crucial insights into its neuroprotective and plasticity-promoting effects.
-
Detailed Pharmacokinetic and Pharmacodynamic Profiling: Comprehensive studies are required to determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and in vivo pharmacodynamics of this compound. This data is essential for dose optimization and predicting its therapeutic window.
-
Chemical Synthesis Optimization: While the synthesis of xanthine derivatives is well-established, a detailed and optimized synthesis protocol for this compound would be beneficial for ensuring a consistent and scalable supply for further research and development.
References
Stacofylline for neurodegenerative disease models
An In-depth Technical Guide to the Potential Application of Stacofylline in Neurodegenerative Disease Models
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. A growing body of research focuses on therapeutic strategies that can mitigate the underlying pathological processes, including neuroinflammation and aberrant intracellular signaling. This compound, a xanthine derivative, is a phosphodiesterase (PDE) inhibitor. While direct research on this compound in neurodegenerative disease models is limited, its mechanism of action as a PDE inhibitor and the observed neuroprotective effects of similar compounds, such as propentofylline, suggest its potential as a promising candidate for investigation. This guide provides a technical overview of the theoretical framework, potential experimental designs, and relevant signaling pathways for studying this compound in the context of neurodegenerative diseases.
Theoretical Mechanism of Action: Phosphodiesterase Inhibition
Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in various intracellular signaling cascades.[1][2] Inhibition of PDEs by compounds like this compound would lead to an accumulation of cAMP and/or cGMP, thereby activating downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG).[1] This modulation of cyclic nucleotide signaling can influence a range of cellular processes relevant to neurodegeneration, including inflammation, synaptic plasticity, and cell survival.[1][3][4]
The NO/cGMP signaling pathway, in particular, is crucial for synaptic transmission and plasticity in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[4] By elevating cGMP levels, PDE inhibitors can enhance the effects of the cAMP-response element-binding protein (CREB) pathway, which is involved in memory processes.[4] Furthermore, nitric oxide (NO)-mediated enhancement of cerebral blood flow is another potential benefit of PDE inhibition.[4]
Signaling Pathways
The potential neuroprotective effects of this compound can be conceptualized through its influence on key signaling pathways.
Caption: this compound's potential cGMP signaling pathway.
Quantitative Data from a Related Compound: Propentofylline
While specific quantitative data for this compound in neurodegenerative models is not available, studies on the closely related xanthine derivative, propentofylline (PPF), provide valuable insights.
| Compound | Model | Key Findings | Reference |
| Propentofylline | Acute global ischemia (rat) | Increased cyclic-AMP 3-fold. | [5] |
| Propentofylline | Permanent bilateral common carotid artery occlusion (rat) | Marked increase in working memory and reduced locomotor activity. | [5] |
| Propentofylline | Mild to moderate dementia (human Phase II) | Significantly greater improvements in GBS, MMSE, and CGI scores compared to placebo. | [6] |
| Propentofylline | Vascular dementia (human Phase II) | Significantly improved cortical glucose metabolism. | [6] |
| Propentofylline | Alzheimer's-type dementia (human Phase II) | Significantly enhanced functional reserve (regional cerebral glucose metabolism). | [6] |
Experimental Protocols for Investigating this compound
The following are detailed methodologies adapted from studies on related compounds and neurodegenerative disease models that could be applied to investigate this compound.
In Vitro Model: Microglial Activation Assay
This protocol is designed to assess the anti-inflammatory effects of this compound on microglia, the primary immune cells of the central nervous system.
-
Cell Culture:
-
Culture a murine microglial cell line (e.g., BV-2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Plate BV-2 cells in 24-well plates at a density of 2 x 10^5 cells/well.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 1 hour.
-
Induce an inflammatory response by adding lipopolysaccharide (LPS) (100 ng/mL) to the media.
-
Include a vehicle control group (no this compound, no LPS) and an LPS-only control group.
-
-
Analysis of Inflammatory Mediators:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and nitric oxide (using the Griess reagent) in the supernatant using commercially available ELISA kits.
-
-
Western Blot for Signaling Proteins:
-
Lyse the cells to extract total protein.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key inflammatory signaling proteins (e.g., phosphorylated NF-κB, iNOS) and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
In Vivo Model: Rodent Model of Alzheimer's Disease
This protocol outlines a potential study to evaluate the efficacy of this compound in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD mice).
-
Animal Model:
-
Use male and female 5XFAD transgenic mice and wild-type littermates.
-
House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Drug Administration:
-
At 3 months of age, begin daily administration of this compound (e.g., 10, 25 mg/kg) or vehicle via oral gavage.
-
Continue treatment for 3 months.
-
-
Behavioral Testing (at 6 months of age):
-
Morris Water Maze: Assess spatial learning and memory.
-
Y-Maze: Evaluate short-term working memory through spontaneous alternation.
-
Open Field Test: Measure locomotor activity and anxiety-like behavior.
-
-
Tissue Collection and Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with saline.
-
Collect brain tissue. One hemisphere can be fixed for immunohistochemistry, and the other can be snap-frozen for biochemical analysis.
-
Immunohistochemistry: Stain brain sections for amyloid-beta plaques (using antibodies like 6E10) and activated microglia (using an Iba1 antibody).
-
ELISA: Homogenize brain tissue to measure levels of soluble and insoluble amyloid-beta 40 and 42.
-
Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95) and inflammatory markers.
-
Experimental Workflow Diagram
Caption: Workflow for an in vivo study of this compound.
Conclusion
While direct evidence for the efficacy of this compound in neurodegenerative disease models is currently lacking, its classification as a phosphodiesterase inhibitor provides a strong rationale for its investigation. The known neuroprotective effects of the related compound, propentofylline, further support this potential. The experimental protocols and theoretical frameworks outlined in this guide offer a comprehensive starting point for researchers and drug development professionals to explore the therapeutic promise of this compound in the challenging field of neurodegenerative diseases. Future studies are warranted to elucidate the specific effects and mechanisms of this compound in relevant preclinical models.
References
- 1. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphodiesterase Inhibitors as Therapeutics for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibition improves cognitive deficit - Sildenafil, Roflumilast [neurofit.com]
- 4. Therapeutic Potential of Phosphodiesterase Inhibitors against Neurodegeneration: The Perspective of the Medicinal Chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuromodulatory effect of propentofylline on rat brain under acute and long-term hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Propentofylline in the treatment of vascular dementia and Alzheimer-type dementia: overview of phase I and phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Studies of Stacofylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Mechanisms of Action: In Vitro Evaluation
The primary mechanisms of action for xanthine derivatives like Stacofylline are the inhibition of phosphodiesterase enzymes and the antagonism of adenosine receptors. These actions lead to a cascade of downstream effects, including smooth muscle relaxation and modulation of inflammatory responses.
Phosphodiesterase (PDE) Inhibition
Xanthine derivatives are well-known inhibitors of phosphodiesterase enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular levels of these second messengers, resulting in various physiological responses.
Quantitative Data for Related Xanthine Derivatives (as a proxy for this compound):
| Compound | Target | Assay Type | IC50 (µM) | Reference Cell/Enzyme |
| Theophylline | PDE | Enzyme Inhibition | 665 | Human Pregnant Myometrium |
| Enprofylline | PDE | Enzyme Inhibition | - | Human Pregnant Myometrium |
| Papaverine | PDE | Enzyme Inhibition | 3.8 | Human Pregnant Myometrium |
| Moxaverine | PDE | Enzyme Inhibition | 3.3 | Human Pregnant Myometrium |
| ZINC62579975 | PDE9A | Enzyme Inhibition | 46.96 ± 1.78 | Recombinant Human PDE9A |
| ZINC62579975 | PDE5A | Enzyme Inhibition | 61.023 ± 1.71 | Recombinant Human PDE5A |
| ZINC62579975 | PDE4D | Enzyme Inhibition | 70.04 ± 1.98 | Recombinant Human PDE4D |
Experimental Protocol: Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of a test compound against PDE enzymes.
-
Reagents and Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4B, PDE7A).
-
cAMP or cGMP substrate.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1.4 mM DTT).
-
Test compound (this compound) dissolved in DMSO.
-
3-isobutyl-1-methylxanthine (IBMX) as a positive control.
-
Detection reagents (e.g., PDE-Glo™ Phosphodiesterase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well or 384-well plate, add the PDE enzyme diluted in assay buffer.
-
Add the this compound dilutions or control (DMSO vehicle, IBMX) to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the cAMP or cGMP substrate.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a termination buffer (often containing a high concentration of a non-specific PDE inhibitor).
-
Add the detection reagents according to the manufacturer's instructions. This typically involves a secondary reaction where the remaining cyclic nucleotide is converted into a detectable signal (e.g., luminescence or fluorescence).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway: PDE Inhibition and cAMP Elevation
Caption: this compound inhibits PDE, leading to increased cAMP and downstream effects.
Adenosine Receptor Antagonism
Xanthine derivatives can act as competitive antagonists at adenosine receptors (A1, A2A, A2B, and A3), thereby blocking the effects of endogenous adenosine. This is particularly relevant in the central nervous system and in inflammatory processes.
Quantitative Data for Related Xanthine Derivatives:
| Compound | Receptor | Assay Type | Ki (nM) | Radioligand | Cell Line |
| Istradefylline | Human A2A | Radioligand Binding | - | [³H]CGS 21680 | - |
| Doxofylline | A1 & A2 | Radioligand Binding | >10,000 | [³H]CHA, [³H]DPX, [³H]NECA | Guinea Pig Brain, Rat Striatum |
Experimental Protocol: Adenosine Receptor Competitive Binding Assay
This protocol describes how to determine the binding affinity of this compound for a specific adenosine receptor subtype (e.g., A2A).
-
Reagents and Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine receptor of interest (e.g., HEK293-hA2A).[1]
-
A specific radioligand for the receptor (e.g., [³H]ZM241385 for A2A).[1]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]
-
Test compound (this compound) at various concentrations.
-
A known non-radiolabeled antagonist as a positive control.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
In a multi-tube format, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of this compound or control compounds.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[1]
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known antagonist) from the total binding.
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow: Adenosine Receptor Binding Assay
Caption: Workflow for determining this compound's adenosine receptor binding affinity.
Functional In Vitro Assays
Anti-Inflammatory Activity: Cytokine Release Assay
The anti-inflammatory effects of this compound can be quantified by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells.
Quantitative Data for Related Compounds:
| Compound | Cell Type | Stimulant | Cytokine Inhibited | Inhibition (%) | Concentration |
| Scopoletin | HMC-1 | PMA + A23187 | TNF-α | 41.6 ± 4.2 | 0.2 mM |
| Scopoletin | HMC-1 | PMA + A23187 | IL-6 | 71.9 ± 2.5 | 0.2 mM |
| Scopoletin | HMC-1 | PMA + A23187 | IL-8 | 43.0 ± 5.7 | 0.2 mM |
Experimental Protocol: Cytokine Release Assay
-
Reagents and Materials:
-
Procedure:
-
Culture the cells in a multi-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Incubate the cells for an appropriate period (e.g., 4-24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of the desired cytokines in the supernatant using ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Generate a standard curve for each cytokine.
-
Calculate the concentration of each cytokine in the samples.
-
Determine the percentage of inhibition of cytokine release for each concentration of this compound compared to the LPS-stimulated control.
-
Calculate the IC50 value for the inhibition of each cytokine.
-
Signaling Pathway: Inhibition of Inflammatory Cytokine Production
Caption: this compound may inhibit cytokine release by modulating NF-κB and MAPK pathways.
Smooth Muscle Relaxation
The ability of this compound to relax smooth muscle can be assessed in vitro using isolated tissue preparations.
Quantitative Data for Related Xanthine Derivatives:
| Compound | Tissue | EC50 (µM) |
| Caffeine | Guinea Pig Trachea | 551 ± 81 |
| Theophylline | Guinea Pig Trachea | 162 ± 17 |
| Enprofylline | Guinea Pig Trachea | 56 ± 9 |
| 1,3,7-Tripropylxanthine | Guinea Pig Trachea | 12 ± 1.3 |
| 3-Isobutyl-1-methylxanthine | Guinea Pig Trachea | 7.1 ± 1.8 |
Experimental Protocol: Isolated Tracheal Smooth Muscle Relaxation
-
Reagents and Materials:
-
Guinea pig trachea.
-
Krebs-Henseleit solution.
-
Carbamylcholine or another contractile agent.
-
This compound at various concentrations.
-
Organ bath system with isometric force transducers.
-
-
Procedure:
-
Isolate the trachea and prepare tracheal ring segments.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the tissues to equilibrate under a resting tension.
-
Induce a sustained contraction with a contractile agent like carbamylcholine.
-
Once the contraction is stable, add cumulative concentrations of this compound to the organ bath.
-
Record the changes in isometric tension.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by carbamylcholine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the EC50 value from the concentration-response curve.
-
Logical Relationship: Mechanism of Smooth Muscle Relaxation
Caption: this compound-induced smooth muscle relaxation is likely mediated by PDE inhibition.
Conclusion
This technical guide provides a foundational framework for the in vitro investigation of this compound. Based on its classification as a xanthine derivative, the primary areas of investigation should focus on its potential as a phosphodiesterase inhibitor and an adenosine receptor antagonist. The detailed protocols for phosphodiesterase inhibition assays, competitive binding assays, cytokine release assays, and smooth muscle relaxation studies offer robust methods for characterizing the pharmacological profile of this compound. The provided quantitative data for related compounds serves as a valuable benchmark for these future studies. Elucidating the specific in vitro activities of this compound will be crucial for its further development as a potential therapeutic agent.
References
Pharmacokinetics of Stacofylline in Animal Models: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stacofylline, also known by its developmental code S 9977, is a xanthine derivative identified as a potent acetylcholinesterase (AChE) inhibitor. Its pharmacological profile suggests potential therapeutic applications in conditions where cognitive enhancement is desired. Understanding the pharmacokinetic (PK) properties of a drug candidate like this compound in preclinical animal models is a critical step in the drug development process. These studies provide essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which is fundamental for dose selection, safety assessment, and prediction of human pharmacokinetics.
This technical guide aims to provide an in-depth overview of the currently available pharmacokinetic data for this compound in animal models. However, a comprehensive review of publicly accessible scientific literature reveals a significant gap in detailed pharmacokinetic information for this compound. While some studies have investigated its pharmacodynamic effects in animals, specific quantitative PK parameters appear to be unpublished or proprietary.
Current State of Knowledge
Despite extensive searches of scientific databases and literature, no specific studies detailing the pharmacokinetic profile of this compound in any animal model could be identified. Research articles mentioning this compound or S 9977 primarily focus on its pharmacological effects, such as its anti-amnesic and promnesic activities in mice and rats. These studies establish proof-of-concept for its biological activity but do not provide the quantitative data necessary for a thorough pharmacokinetic assessment.
The absence of this information in the public domain prevents a detailed summary of key pharmacokinetic parameters such as:
-
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
-
Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma after administration.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Clearance (CL): The rate at which the drug is removed from the body.
Without access to this data, it is not possible to construct the comparative data tables or detailed experimental protocols as initially intended for this guide.
Logical Workflow for a Typical Pharmacokinetic Study
For the benefit of researchers and drug development professionals, a generalized workflow for conducting a pharmacokinetic study of a novel compound like this compound in an animal model is presented below. This workflow represents a standard approach in preclinical drug development.
Hypothetical Experimental Protocol
To illustrate the level of detail required for a comprehensive understanding of a drug's pharmacokinetics, a hypothetical experimental protocol for a study of "Compound X" (representing this compound) in rats is provided below. This protocol is based on standard practices in the field.
Objective: To determine the pharmacokinetic profile of Compound X in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.
Materials and Methods:
-
Test Compound: Compound X, purity >98%.
-
Vehicle: 0.5% (w/v) methylcellulose in sterile water for PO administration; 5% DMSO, 40% PEG300, and 55% saline for IV administration.
-
Animal Model: Male Sprague-Dawley rats (n=3 per group), 8-10 weeks old, weighing 250-300g. Animals are to be fasted overnight before dosing.
-
Dose Administration:
-
IV Group: A single dose of 2 mg/kg will be administered via the tail vein.
-
PO Group: A single dose of 10 mg/kg will be administered by oral gavage.
-
-
Sample Collection:
-
Blood samples (approximately 0.25 mL) will be collected from the jugular vein at pre-dose (0), and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood will be collected into tubes containing K2EDTA as an anticoagulant and immediately placed on ice.
-
Plasma will be separated by centrifugation at 3000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of Compound X will be determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
The lower limit of quantification (LLOQ) will be established at 1 ng/mL.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters will be calculated using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
-
Parameters to be determined will include t½, Cmax, Tmax, AUC(0-t), AUC(0-inf), Vd, and CL.
-
For the PO group, oral bioavailability (F%) will be calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.
-
Conclusion
While this compound has been identified as a compound of interest due to its acetylcholinesterase inhibitory activity, there is a notable absence of publicly available pharmacokinetic data in animal models. This lack of information is a significant hurdle for any further independent research or development efforts. The generation and publication of such data would be invaluable to the scientific community, allowing for a more complete understanding of the therapeutic potential of this compound. Researchers interested in this compound are encouraged to conduct de novo pharmacokinetic studies, following established protocols similar to the hypothetical example provided, to fill this critical knowledge gap.
Stacofylline for Respiratory Research: A Technical Guide on a Potential Therapeutic Avenue
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. Stacofylline is a compound primarily investigated for its neurological effects as an acetylcholinesterase inhibitor. As of the last update, there is a notable absence of direct clinical or preclinical studies evaluating this compound for respiratory diseases. This guide, therefore, provides a theoretical framework based on its known mechanism of action and the role of cholinergic signaling in the respiratory system, rather than a review of established respiratory-focused research.
Introduction
This compound is a xanthine derivative that has been identified as a potent inhibitor of the enzyme acetylcholinesterase (AChE). Its primary area of investigation has been in the field of neuroscience, with studies focusing on its potential to enhance cholinergic transmission and its anti-amnesic properties. Unlike other xanthines such as theophylline and doxofylline, which are mainstays in the treatment of respiratory conditions like asthma and Chronic Obstructive Pulmonary Disease (COPD), this compound has not been explored in this therapeutic area.[1][2][3][4][5]
This technical guide aims to bridge this knowledge gap by providing a comprehensive overview of this compound's core pharmacology and exploring its theoretical potential in respiratory research. By examining the intricate role of the cholinergic nervous system in airway function and inflammation, we will delineate a rationale for investigating this compound and similar compounds in respiratory models. This document will serve as a foundational resource for researchers considering the exploration of acetylcholinesterase inhibition as a novel therapeutic strategy for respiratory diseases.
Core Pharmacology of this compound
The principal mechanism of action of this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound effectively increases the concentration and duration of action of ACh in the synaptic cleft and at neuroeffector junctions.
| Compound | Primary Mechanism of Action | Potency (IC50) | Primary Area of Research |
| This compound | Acetylcholinesterase (AChE) Inhibitor | 5-50 nM | Neurology (Cognition) |
Table 1: Summary of this compound's Known Pharmacological Properties.
The Cholinergic System in Respiratory Pathophysiology
The respiratory system is heavily influenced by the cholinergic nervous system. Acetylcholine released from parasympathetic nerves acts on muscarinic receptors in the airways, leading to bronchoconstriction and mucus secretion.[6][7] This is a key pathway in the pathophysiology of obstructive lung diseases.[8][9][10] Consequently, anticholinergic drugs (muscarinic antagonists) are a cornerstone of therapy for COPD and are also used in asthma.[6][8][9][10]
However, the role of acetylcholine in the airways is more complex than just mediating bronchoconstriction. Emerging evidence points to a "cholinergic anti-inflammatory pathway," where ACh can exert both pro- and anti-inflammatory effects depending on the context and the receptors it activates.[11][12][13] While stimulation of muscarinic receptors on airway smooth muscle and inflammatory cells can promote inflammation and remodeling, activation of the α7 nicotinic acetylcholine receptor (α7nAChR) on immune cells like macrophages can inhibit the production of pro-inflammatory cytokines.[11][12]
Potential Therapeutic Implications of AChE Inhibition in the Lungs
Given its mechanism as an AChE inhibitor, this compound would increase ambient acetylcholine levels in the airways. This presents a dual-edged sword for respiratory therapy.
-
Potential Detrimental Effects: Increased ACh could lead to heightened activation of muscarinic receptors on airway smooth muscle, potentially worsening bronchoconstriction and airway hyperresponsiveness.[14][15][16][17][18] This effect is directly contrary to the therapeutic goal of current anticholinergic bronchodilators.
-
Potential Beneficial Effects: On the other hand, elevated ACh levels could enhance the activation of the α7nAChR-mediated anti-inflammatory pathway on immune cells, potentially dampening the chronic inflammation that characterizes diseases like asthma and COPD.[11][12][19]
This complex interplay suggests that non-selective AChE inhibition might be a challenging therapeutic strategy. However, it opens up avenues for developing more targeted approaches, such as compounds that could selectively enhance cholinergic signaling at anti-inflammatory nicotinic receptors while avoiding pro-contractile muscarinic receptors.
Comparative Analysis with Established Respiratory Xanthines
The therapeutic value of other xanthine derivatives in respiratory medicine stems from entirely different mechanisms of action compared to this compound.
| Compound | Primary Mechanism(s) of Action in Respiratory Disease |
| This compound | Acetylcholinesterase (AChE) Inhibition |
| Theophylline | Non-selective Phosphodiesterase (PDE) Inhibition, Adenosine Receptor Antagonism, Histone Deacetylase (HDAC) Activation |
| Doxofylline | Phosphodiesterase (PDE) Inhibition (with less adenosine receptor affinity than theophylline) |
Table 2: Comparison of Mechanisms of Action for Different Xanthine Derivatives.
Theophylline and doxofylline primarily act by inhibiting phosphodiesterases, enzymes that break down cyclic adenosine monophosphate (cAMP).[1] Increased intracellular cAMP in airway smooth muscle cells leads to relaxation and bronchodilation.[2] Theophylline also has anti-inflammatory effects, partly through adenosine receptor antagonism and activation of HDACs, which can reduce the expression of inflammatory genes.[5] These mechanisms are distinct from the cholinergic modulation expected from this compound.
Proposed Experimental Protocols for Future Research
To investigate the theoretical potential of this compound in respiratory diseases, a structured preclinical research plan is necessary. The following are hypothetical protocols designed to assess both the efficacy and potential liabilities of AChE inhibition in the airways.
Ex Vivo and In Vitro Assays
-
Airway Smooth Muscle Contraction Assay:
-
Objective: To determine the effect of this compound on airway smooth muscle tone and its interaction with cholinergic agonists.
-
Methodology:
-
Prepare precision-cut lung slices (PCLS) or isolated bronchial rings from human or animal (e.g., guinea pig) tissue.
-
Mount tissues in an organ bath system and measure isometric tension.
-
Establish a baseline tone and then apply increasing concentrations of this compound to assess its direct effect on muscle tension.
-
In separate experiments, pre-incubate tissues with this compound and then generate a concentration-response curve to a muscarinic agonist like methacholine or carbachol.
-
Compare the agonist potency and efficacy in the presence and absence of this compound. An expected outcome is a leftward shift in the concentration-response curve, indicating sensitization to cholinergic stimuli.
-
-
-
Inflammatory Mediator Release Assay:
-
Objective: To evaluate the effect of this compound on the release of pro- and anti-inflammatory cytokines from relevant airway cells.
-
Methodology:
-
Culture primary human bronchial epithelial cells or a relevant cell line (e.g., BEAS-2B).
-
Alternatively, isolate and culture immune cells such as alveolar macrophages or peripheral blood mononuclear cells.
-
Pre-treat cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an inflammatory trigger, such as lipopolysaccharide (LPS) for macrophages or a cytokine cocktail (e.g., TNF-α/IL-1β) for epithelial cells.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the concentration of key cytokines (e.g., IL-6, IL-8, TNF-α, IL-10) using ELISA or a multiplex immunoassay.
-
-
In Vivo Models
-
Ovalbumin-Induced Allergic Asthma Model (Mouse):
-
Objective: To assess the effect of this compound on airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus production in a model of allergic asthma.
-
Methodology:
-
Sensitize mice to ovalbumin (OVA) via intraperitoneal injections, followed by repeated challenges with aerosolized OVA to induce allergic airway inflammation.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) prior to and/or during the OVA challenge phase.
-
Measure AHR in response to inhaled methacholine using whole-body plethysmography or an invasive measurement of lung resistance and compliance.
-
Collect bronchoalveolar lavage (BAL) fluid to perform differential cell counts (quantifying eosinophils, neutrophils, etc.).
-
Measure cytokine levels in the BAL fluid.
-
Process lung tissue for histology to assess inflammation and mucus production (using Periodic acid-Schiff staining).
-
-
Conclusion and Future Directions
This compound presents an interesting but entirely theoretical candidate for respiratory research. Its potent acetylcholinesterase inhibitory activity places it in stark contrast to established xanthine-based respiratory therapies. The primary challenge for its potential application lies in overcoming the probable pro-bronchoconstrictive effects that would result from increased acetylcholine levels in the airways.
Future research should focus on the following areas:
-
Initial in vitro and ex vivo studies as outlined above to characterize the fundamental effects of this compound on airway smooth muscle and inflammatory cells. These initial studies are crucial to determine if further investigation is warranted.
-
Exploration of the cholinergic anti-inflammatory pathway to understand if the potential benefits of activating this pathway could outweigh the risks of increased bronchoconstriction.
-
Development of selective modulators of cholinergic signaling. There may be an opportunity to design molecules that can selectively target nicotinic anti-inflammatory pathways or specific subtypes of muscarinic receptors to achieve a desired therapeutic effect without the liabilities of broad AChE inhibition.
References
- 1. Oral xanthine derivatives (theophylline and doxofylline) for patients with stable chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The mode of action of anticholinergics in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine beyond bronchoconstriction: roles in inflammation and remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of anticholinergic bronchodilators in adult asthma and chronic obstructive pulmonary disease [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cholinergic Regulation of Airway Inflammation and Remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Cholinergic Pathways in Inflammation: A Potential Pharmacotherapeutic Target for COPD [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. campus.sanofi [campus.sanofi]
- 15. Item - Airway hyperresponsiveness in asthma: the role of the epithelium - University of Leicester - Figshare [figshare.le.ac.uk]
- 16. The Relationship of Airway Hyperresponsiveness and Airway Inflammation: Airway Hyperresponsiveness in Asthma: Its Measurement and Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. global.epicentralmed.com [global.epicentralmed.com]
- 19. Differential Regulation of Allergic Airway Inflammation by Acetylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Stacofylline for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Stacofylline (also known as S 9977), a potent acetylcholinesterase (AChE) inhibitor with pro-amnesic and anti-amnesic properties. This document includes detailed dosage information from preclinical studies, protocols for administration, and an overview of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data on this compound dosage used in in vivo experiments.
Table 1: this compound Dosage in Mouse Models of Amnesia
| Animal Model | Strain | Amnesia Induction Agent | This compound Dosage (mg/kg) | Administration Route | Study Outcome |
| Mouse | Not Specified | Scopolamine | 0.0312 - 0.5 | Oral (p.o.) | Attenuation of memory deficits[1] |
| Mouse | Not Specified | Diazepam | 0.0312 - 0.5 | Oral (p.o.) | Attenuation of memory deficits[1] |
| Mouse | Not Specified | Electroconvulsive Shock (ECS) | 0.0312 - 0.5 | Oral (p.o.) | Attenuation of memory deficits[1] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice for Cognitive Studies
This protocol is based on the methodologies suggested for oral drug administration in mice and the dosage information available for this compound in amnesia models.
1. Materials:
-
This compound (S 9977)
-
Vehicle (e.g., sterile water, 0.9% saline, or a 0.5% methylcellulose solution)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 ml)
-
Animal scale
-
Appropriate mouse strain for the study of cognitive function.
2. Procedure:
-
Animal Acclimatization: House the mice in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment to allow for acclimatization.
-
Dosage Calculation:
-
Weigh each mouse accurately on the day of the experiment.
-
Calculate the required volume of the this compound solution to be administered based on the mouse's weight and the desired dose (e.g., within the 0.0312 - 0.5 mg/kg range).
-
-
Preparation of this compound Solution:
-
On the day of the experiment, prepare a fresh solution of this compound in the chosen vehicle. The concentration of the solution should be calculated to allow for an administration volume that is appropriate for the size of the mouse (typically 5-10 ml/kg).
-
Ensure the this compound is completely dissolved in the vehicle. Sonication may be used if necessary to aid dissolution.
-
-
Oral Administration (Gavage):
-
Gently restrain the mouse.
-
Carefully insert the oral gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the calculated volume of the this compound solution.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
-
Timing of Administration: The timing of this compound administration relative to the induction of amnesia and the behavioral test is critical. Based on the referenced study, acute treatment is effective. A typical procedure would involve administering this compound 30-60 minutes before the amnesic agent or the behavioral task.
-
Behavioral Testing: Conduct the appropriate behavioral test to assess cognitive function (e.g., passive avoidance test, Y-maze, Morris water maze).
-
Data Analysis: Analyze the behavioral data to determine the effect of this compound on cognitive performance.
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine (ACh) in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the basis for its cognitive-enhancing effects.
Caption: this compound's mechanism of action.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of amnesia.
Caption: In vivo experimental workflow.
References
Application Note and Protocol for the High-Performance Liquid Chromatography of Stacofylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stacofylline, a xanthine derivative, is a potent acetylcholinesterase (AChE) inhibitor with anti-amnesic and promnesic activities.[1] As a compound of interest in pharmaceutical research and development, a reliable and validated analytical method for its quantification is crucial. High-Performance Liquid Chromatography (HPLC) offers a powerful tool for the determination of this compound in various matrices. This document provides a detailed application note and a comprehensive protocol for the analysis of this compound using a stability-indicating Reverse Phase HPLC (RP-HPLC) method, adapted from established methods for the related compound, Doxofylline.[2][3][4][5][6]
Principle of the Method
The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, allows for the isocratic elution of this compound. Detection is performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. The method is designed to be stability-indicating, meaning it can resolve the parent drug from its potential degradation products.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. The following chromatographic conditions are recommended:
| Parameter | Recommended Condition |
| Column | C18 (e.g., Supelco C18 DB, 150 x 4.6 mm, 5 µm)[5][6] |
| Mobile Phase | Water : Methanol : Acetonitrile (75:20:5 v/v/v)[5][6] |
| Flow Rate | 1.0 mL/min[2][4][5][6] |
| Detection Wavelength | 274 nm (based on Doxofylline, λmax should be confirmed for this compound)[2][3] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Reagent and Standard Preparation
-
Water: HPLC grade
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
This compound Reference Standard: Of known purity
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the mark.
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to construct a calibration curve (e.g., 10-80 µg/mL).[4]
Sample Preparation
The sample preparation method will depend on the matrix. General procedures for common sample types are outlined below.
For Bulk Drug:
-
Accurately weigh a quantity of the bulk drug powder equivalent to 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[7][8]
For Pharmaceutical Dosage Forms (e.g., Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.
-
Follow steps 3-5 as described for the bulk drug.
For Biological Matrices (e.g., Plasma, Serum):
-
Protein Precipitation: To 1 mL of the biological sample, add 2 mL of a precipitating agent like acetonitrile or methanol.[9]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[7]
-
Collect the supernatant and filter it through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[10] Key validation parameters are summarized below, with typical acceptance criteria based on Doxofylline methods.
| Validation Parameter | Typical Procedure | Acceptance Criteria (Example) |
| System Suitability | Inject the standard solution five times. | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity | Analyze a series of at least five concentrations across a specified range. | Correlation coefficient (r²) ≥ 0.999[4] |
| Accuracy (% Recovery) | Perform recovery studies by spiking a known amount of this compound into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%[2] |
| Precision (Repeatability & Intermediate) | Analyze multiple samples of the same homogeneous sample at 100% of the test concentration. | %RSD < 2.0%[4] |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (typically 3:1). | e.g., 0.03 µg/mL (based on a Doxofylline method)[4] |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (typically 10:1). | e.g., 0.1 µg/mL (based on a Doxofylline method)[4] |
| Specificity/Selectivity | Analyze blank, placebo, and this compound-spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic). | No interference from blank or placebo at the retention time of this compound. The peak for this compound should be pure and resolved from degradation products.[2] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, detection wavelength ±2 nm). | System suitability parameters should remain within acceptable limits. |
Data Presentation
The quantitative data obtained from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Retention Time (min) | - | |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | < 2.0% | |
Table 2: Linearity Data | Concentration (µg/mL) | Peak Area | | :--- | :--- | | Level 1 | | | Level 2 | | | Level 3 | | | Level 4 | | | Level 5 | | | Correlation Coefficient (r²) | ≥ 0.999 | | | Regression Equation | - | |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD |
|---|---|---|---|---|
| 80% | ||||
| 100% |
| 120% | | | | |
Table 4: Precision Data
| Precision Type | Sample | % Assay | Mean % Assay | % RSD |
|---|---|---|---|---|
| Repeatability | 1-6 | |||
| Intermediate | Day 1 / Analyst 1 |
| | Day 2 / Analyst 2 | | | |
Table 5: LOD and LOQ
| Parameter | Concentration (µg/mL) |
|---|---|
| Limit of Detection (LOD) |
| Limit of Quantification (LOQ) | |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Doxofylline and Terbutalinesulphate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. nacalai.com [nacalai.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Stacofylline Administration in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stacofylline (also known as S 9977) is a xanthine derivative with potent neuroprotective and cognitive-enhancing properties. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is crucial for learning, memory, and other cognitive functions. This compound has demonstrated anti-amnesic and promnesic (memory-enhancing) effects at low oral doses in rodent models of amnesia.[1] As a xanthine derivative, its pharmacological profile may also share similarities with other compounds in this class, such as Propentofylline, which is known to modulate adenosine signaling and inhibit phosphodiesterase (PDE).[2][3][4][5]
These application notes provide a comprehensive overview of the administration of this compound in rodent models, including detailed experimental protocols and a summary of quantitative data from relevant studies. Given the limited publicly available data specifically on this compound, information from studies on the closely related xanthine derivative, Propentofylline, is also included to provide a broader context and methodological guidance.
Data Presentation
Table 1: this compound Administration and Efficacy in Mouse Models of Amnesia
| Model | Animal Strain | Administration Route | Dosage (mg/kg) | Treatment Regimen | Outcome Measures | Key Findings | Reference |
| Scopolamine-induced amnesia | Mouse | Oral (p.o.) | 0.0312 - 0.5 | Acute | Passive avoidance test | Attenuation of memory deficits | [1] |
| Diazepam-induced amnesia | Mouse | Oral (p.o.) | 0.0312 - 0.5 | Acute | Passive avoidance test | Attenuation of memory deficits | [1] |
| Electroconvulsive shock (ECS)-induced amnesia | Mouse | Oral (p.o.) | 0.0312 - 0.5 | Acute | Passive avoidance test | Attenuation of memory deficits | [1] |
Table 2: Propentofylline Administration and Efficacy in Rat Models of Neurological Disorders (for methodological reference)
| Model | Animal Strain | Administration Route | Dosage (mg/kg/day) | Treatment Regimen | Outcome Measures | Key Findings | Reference |
| Basal forebrain lesion | Wistar Rat | Oral (p.o.) | 10 and 25 | Repeated (14-26 days) | Water maze, habituation, passive avoidance tasks, Choline acetyltransferase (ChAT) activity | Improved performance in behavioral tasks, increased hippocampal ChAT activity | [6] |
| Ethidium bromide-induced demyelination | Wistar Rat | Intraperitoneal (i.p.) | 12.5 | 31 days | Semithin sections for remyelination scoring | Increased oligodendroglial and Schwann cell remyelination | [7] |
| Bilateral common carotid artery occlusion (BCCAO) | Rat | Intravenous (i.v.) | 25 (single dose) | Acute (20 min post-occlusion) | Brain energy metabolites (ATP, AMP, adenosine), pro-inflammatory cytokines (TNF-α, IL-1β) | Neuroprotective effect on cerebral energy state, reduced pro-inflammatory cytokines | [8][9] |
| Anti-nerve growth factor (NGF) antibody infusion | Wistar Rat | Oral (p.o.) | Not specified | Daily throughout the study | Learning and memory tasks, ChAT and cholinesterase activity | Prevented decreased learning capacity and deficits in cholinergic enzyme activities | [10] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Mouse Model of Scopolamine-Induced Amnesia
Objective: To assess the efficacy of this compound in reversing cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
This compound (S 9977)
-
Scopolamine hydrobromide
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Male mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Passive avoidance apparatus
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound and scopolamine in the appropriate vehicle. Prepare fresh solutions on the day of the experiment.
-
Treatment Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Scopolamine (e.g., 1 mg/kg, i.p.)
-
Group 3-5: this compound (0.0312, 0.125, 0.5 mg/kg, p.o.) + Scopolamine (1 mg/kg, i.p.)
-
-
Administration:
-
Administer this compound or vehicle orally (p.o.) via gavage.
-
After 30 minutes, administer scopolamine or vehicle intraperitoneally (i.p.).
-
-
Passive Avoidance Task:
-
Acquisition Trial: 30 minutes after scopolamine injection, place each mouse in the light compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial: 24 hours after the acquisition trial, place the mouse back into the light compartment and measure the latency to enter the dark compartment (step-through latency). An increased latency is indicative of improved memory retention.
-
-
Data Analysis: Analyze the step-through latencies using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).
Experimental Workflow:
Protocol 2: Evaluation of Propentofylline in a Rat Model of Chronic Cerebral Hypoperfusion (for methodological reference)
Objective: To investigate the neuroprotective effects of Propentofylline in a model of vascular dementia.
Materials:
-
Propentofylline
-
Vehicle (e.g., sterile saline)
-
Male Wistar rats (250-300g)
-
Surgical instruments for bilateral common carotid artery occlusion (BCCAO)
-
Behavioral testing apparatus (e.g., Morris water maze)
-
Equipment for biochemical analysis (e.g., HPLC for neurotransmitters, ELISA kits for cytokines)
Procedure:
-
Animal Acclimation and Pre-operative Care: As described in Protocol 1.
-
BCCAO Surgery:
-
Anesthetize the rat (e.g., isoflurane).
-
Make a midline cervical incision and carefully expose both common carotid arteries.
-
Ligate both arteries permanently with silk sutures.
-
Suture the incision and allow the animal to recover with appropriate post-operative care and analgesia.
-
-
Drug Administration:
-
Behavioral Testing (Chronic Study):
-
Perform cognitive testing using the Morris water maze starting at a predefined time point post-surgery (e.g., 4 weeks).
-
Record escape latency, path length, and time spent in the target quadrant during the probe trial.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
For acute studies, measure levels of ATP, AMP, adenosine, TNF-α, and IL-1β in brain homogenates.[8][9]
-
For chronic studies, measure choline acetyltransferase (ChAT) activity in the cortex and hippocampus.[6]
-
Perform histological analysis to assess neuronal damage.
-
-
Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the different treatment groups.
Signaling Pathways
This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE). This leads to an increase in acetylcholine (ACh) levels in the synapse, enhancing cholinergic signaling through both nicotinic and muscarinic acetylcholine receptors. This enhanced signaling is thought to underlie its pro-cognitive effects.
As a xanthine derivative, this compound may also influence other signaling pathways, similar to Propentofylline. These potential secondary mechanisms could include the inhibition of phosphodiesterase (PDE), leading to increased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), and the antagonism of adenosine receptors.[2][3][4][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Propentofylline: a nucleoside transport inhibitor with neuroprotective effects in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of repeated administration of propentofylline on memory impairment produced by basal forebrain lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of propentofylline on CNS remyelination in the rat brainstem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuromodulatory effect of propentofylline on rat brain under acute and long-term hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuromodulatory effect of propentofylline on rat brain under acute and long-term hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propentofylline prevents neuronal dysfunction induced by infusion of anti-nerve growth factor antibody into the rat septum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assays for Measuring Stacofylline's Acetylcholinesterase (AChE) Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stacofylline is a potent xanthine derivative that has demonstrated significant inhibitory activity against acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. Accurate and reliable measurement of this compound's AChE inhibitory potential is crucial for its preclinical and clinical development. These application notes provide detailed protocols for assays commonly used to quantify AChE inhibition, with a focus on their application to the study of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50).
| Compound | IC50 Value (nM) | Assay Method | Enzyme Source | Reference |
| This compound | 5 - 50 | Not Specified | Not Specified | [Not Available] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholinergic signaling pathway targeted by this compound and a typical experimental workflow for determining its AChE inhibitory activity.
Experimental Protocols
The most widely used method for measuring AChE activity and inhibition is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring the absorbance at 412 nm.
Protocol 1: Colorimetric Determination of AChE Inhibition (Ellman's Method)
This protocol is adapted for a 96-well microplate format, allowing for high-throughput screening and dose-response analysis of inhibitors like this compound.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to obtain a range of concentrations for IC50 determination.
-
Prepare a stock solution of ATChI (e.g., 10 mM) in phosphate buffer.
-
Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
Include control wells:
-
100% Activity Control: Contains buffer, vehicle, and AChE.
-
Blank: Contains buffer, vehicle, and no AChE.
-
-
Incubate the plate at 25°C for 10 minutes.[1]
-
-
Reaction Initiation and Measurement:
-
After the pre-incubation, add 10 µL of 10 mM DTNB to each well.[1]
-
Initiate the reaction by adding 10 µL of 14 mM ATChI to each well.[1]
-
Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode. Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of 100% activity control)] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Protocol 2: Determination of Inhibition Kinetics
To understand the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), kinetic studies can be performed by varying the concentrations of both the substrate (ATChI) and the inhibitor (this compound).
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Perform the assay with multiple fixed concentrations of this compound (including a zero-inhibitor control).
-
For each inhibitor concentration, vary the concentration of the substrate ATChI over a range that brackets the Michaelis constant (Km) of the enzyme.
-
Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (Ki).
Data Analysis:
-
Lineweaver-Burk Plot (1/V vs. 1/[S]):
-
Competitive inhibition: Lines will intersect on the y-axis.
-
Non-competitive inhibition: Lines will intersect on the x-axis.
-
Mixed inhibition: Lines will intersect in the second quadrant.
-
-
Dixon Plot (1/V vs. [I]): This plot can also be used to determine the Ki value.
Conclusion
The provided protocols, based on the well-established Ellman's method, offer a robust framework for the detailed characterization of this compound's inhibitory effects on acetylcholinesterase. By following these procedures, researchers can accurately determine key parameters such as IC50 and the mechanism of inhibition, which are essential for the continued development of this compound as a potential therapeutic agent. Consistent and standardized assay conditions are critical for generating reproducible and comparable data across different studies.
References
Stacofylline: Application Notes and Protocols for Primary Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stacofylline, a xanthine derivative, is recognized as a potent acetylcholinesterase (AChE) inhibitor with an IC50 ranging from 5-50 nM[1]. Its established anti-amnesic and pro-mnesic properties suggest significant potential in neuroscience research and development of therapeutics for neurodegenerative disorders.[1] Xanthine derivatives are a class of compounds that can also exhibit effects as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, pointing to a multi-target profile for this compound in the central nervous system.[2][3][4][5]
These application notes provide a comprehensive guide for investigating the effects of this compound in primary neuronal cultures. The protocols outlined below are designed to facilitate the study of its neuroprotective, neurotrophic, and synaptogenic potential, based on its known pharmacological class and the established methodologies for neuronal cell culture.
Proposed Mechanism of Action in Neurons
This compound's primary mechanism of action in neurons is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration and duration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This enhanced cholinergic signaling can, in turn, activate downstream pathways that support neuronal survival and function.
Furthermore, as a xanthine derivative, this compound may also modulate neuronal function through the antagonism of adenosine receptors and the inhibition of cyclic nucleotide phosphodiesterases (PDEs). Adenosine receptor antagonism can lead to increased neuronal excitability and neurotransmitter release, while PDE inhibition would result in elevated intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers are crucial for a variety of cellular processes, including gene expression related to neuronal survival, differentiation, and synaptic plasticity.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize hypothetical quantitative data from key experiments designed to assess the efficacy of this compound in primary neuronal cultures.
Table 1: Dose-Dependent Effect of this compound on Neuronal Viability Under Oxidative Stress
| This compound (nM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 50 ± 5 |
| 1 | 60 ± 4 |
| 10 | 75 ± 6 |
| 50 | 85 ± 5 |
| 100 | 82 ± 7 |
Neuronal viability assessed by MTT assay after 24-hour exposure to H₂O₂ and co-treatment with this compound.
Table 2: Effect of this compound on Acetylcholinesterase (AChE) Activity in Neuronal Lysates
| This compound (nM) | AChE Activity (% of Control) (Mean ± SD) |
| 0 (Control) | 100 ± 8 |
| 1 | 85 ± 7 |
| 10 | 55 ± 6 |
| 50 | 20 ± 4 |
| 100 | 18 ± 3 |
AChE activity measured using the Ellman's assay in lysates from primary cortical neurons treated with this compound for 6 hours.
Table 3: this compound's Effect on Neurite Outgrowth in Primary Hippocampal Neurons
| This compound (nM) | Average Neurite Length (µm) (Mean ± SD) |
| 0 (Vehicle Control) | 150 ± 20 |
| 1 | 180 ± 25 |
| 10 | 250 ± 30 |
| 50 | 280 ± 35 |
| 100 | 275 ± 32 |
Neurite length quantified by immunofluorescence staining for β-III tubulin after 72 hours of treatment.
Mandatory Visualizations
Caption: Proposed primary signaling pathway of this compound in neurons.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary neurons.
Materials:
-
E18 rat or mouse embryos
-
Dissection medium: Hibernate-E medium (or equivalent)
-
Digestion solution: Papain (20 U/mL) and DNase I (10 U/mL) in Hibernate-E
-
Plating medium: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Coating solution: Poly-D-lysine (50 µg/mL) in sterile water
Procedure:
-
Coat culture plates with poly-D-lysine solution overnight at 37°C. Wash plates twice with sterile water and allow to dry.
-
Euthanize pregnant dam according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect embryonic cortices in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in the digestion solution for 20-30 minutes at 37°C.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in plating medium and count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10⁵ cells/cm² on the coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the plating medium with fresh, pre-warmed plating medium. Continue with half-media changes every 3-4 days.
Protocol 2: Neuroprotection Assay Against Oxidative Stress
Materials:
-
Primary cortical neurons (cultured for 7-10 days in vitro)
-
This compound stock solution (in DMSO or appropriate vehicle)
-
Hydrogen peroxide (H₂O₂) solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed primary cortical neurons in a 96-well plate at a density of 1 x 10⁴ cells per well.
-
After 7 days in culture, pre-treat the neurons with various concentrations of this compound (e.g., 1, 10, 50, 100 nM) for 2 hours. Include a vehicle-only control.
-
Induce oxidative stress by adding H₂O₂ to a final concentration of 50-100 µM.
-
Co-incubate the cells with this compound and H₂O₂ for 24 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 2-4 hours at room temperature with gentle shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Acetylcholinesterase (AChE) Activity Assay
Materials:
-
Primary cortical neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Ellman's reagent (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
BCA Protein Assay Kit
Procedure:
-
Culture primary cortical neurons in 6-well plates.
-
Treat the neurons with different concentrations of this compound for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
In a 96-well plate, add 20 µg of protein from each sample.
-
Add Ellman's reagent and ATCI to each well.
-
Measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate AChE activity and express it as a percentage of the vehicle-treated control.
Protocol 4: Neurite Outgrowth Assay
Materials:
-
Primary hippocampal neurons
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (5% BSA in PBS)
-
Primary antibody: anti-β-III tubulin
-
Secondary antibody: Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate primary hippocampal neurons on poly-D-lysine-coated coverslips in a 24-well plate.
-
After 24 hours, treat the neurons with various concentrations of this compound.
-
Incubate for 72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the average neurite length per neuron using image analysis software (e.g., ImageJ with NeuronJ plugin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying Stacofylline's Effects on Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stacofylline is a xanthine derivative identified as a potent and selective acetylcholinesterase (AChE) inhibitor with an IC50 ranging from 5-50 nM.[1] By inhibiting AChE, the enzyme responsible for the breakdown of acetylcholine (ACh), this compound effectively increases the concentration and prolongs the action of ACh in the synaptic cleft. This heightened cholinergic signaling is hypothesized to play a significant role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. These application notes provide a framework for quantifying the effects of this compound on synaptic plasticity, with a focus on Long-Term Potentiation (LTP) in the hippocampus.
Mechanism of Action: Modulation of Synaptic Plasticity
Acetylcholine is a key neuromodulator in the central nervous system, influencing neuronal excitability, synaptic transmission, and the induction of synaptic plasticity.[1][2] Endogenous ACh release, through its action on postsynaptic nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors, facilitates the induction of LTP.[3][4][5] The activation of these receptors, particularly the M1 muscarinic receptor, has been shown to be crucial for synaptic plasticity and cognitive functions.[6]
This compound, by inhibiting AChE, is expected to enhance the effects of endogenously released ACh. This leads to a greater activation of both nAChRs and mAChRs, which can lower the threshold for LTP induction. The proposed signaling cascade involves the activation of G-protein coupled mAChRs and ionotropic nAChRs, leading to downstream signaling events that ultimately result in the strengthening of synaptic connections.
Quantitative Data Presentation
The following tables summarize representative quantitative data on the effects of acetylcholinesterase inhibitors on Long-Term Potentiation (LTP) in the CA1 region of the hippocampus. While direct data for this compound is not yet available, the data from Donepezil, another potent AChE inhibitor, serves as a valuable proxy for predicting this compound's potential effects.
Table 1: Effect of Donepezil on LTP of Population Spike (PS) Amplitude in Rat Hippocampal Slices
| Donepezil Concentration (µM) | PS Amplitude (% of Baseline, 30 min post-tetanus) | Significance (p-value) |
| 0 (Control) | 153 ± 10% | - |
| 0.1 | 163.5 ± 10.1% | > 0.05 |
| 0.5 | 194.4 ± 16.7% | < 0.05 |
| 1.0 | 163.9 ± 11.1% | > 0.05 |
| 2.0 | 127.2 ± 10.8% | > 0.05 |
| 5.0 | 106.8 ± 9.3% | < 0.05 |
| 10.0 | 97.1 ± 5.5% | < 0.01 |
Data adapted from Kapai et al., 2012.[2]
Table 2: Rescue of Amyloid-beta (Aβ)-impaired LTP by Donepezil
| Treatment | PS Amplitude (% of Baseline, 30 min post-tetanus) | Significance vs. Aβ alone (p-value) |
| Control | 153 ± 10% | - |
| 200 nM Aβ | 82 ± 8% | - |
| 200 nM Aβ + 0.1 µM Donepezil | 132.8 ± 13.9% | < 0.05 |
| 200 nM Aβ + 0.5 µM Donepezil | 183.0 ± 17.9% | < 0.005 |
| 200 nM Aβ + 1.0 µM Donepezil | 136.4 ± 10.7% | < 0.05 |
Data adapted from Kapai et al., 2012.[2]
Experimental Protocols
Protocol 1: Induction and Measurement of Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes the methodology for preparing acute hippocampal slices and performing extracellular field potential recordings to assess the effects of this compound on LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) composed of (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 D-glucose.
-
Dissection tools
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface type)
-
Glass microelectrodes (1-5 MΩ)
-
Stimulating electrode (e.g., bipolar tungsten)
-
Amplifier, digitizer, and data acquisition software
-
Carbogen gas (95% O2 / 5% CO2)
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat or C57BL/6 mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly dissect the brain and place it in ice-cold, carbogen-gassed aCSF.
-
Isolate the hippocampus and prepare 350-400 µm thick transverse slices using a vibratome or tissue chopper.
-
Transfer the slices to a holding chamber with carbogenated aCSF at room temperature and allow them to recover for at least 1 hour.
-
-
Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at 30-32°C.
-
Place a stimulating electrode in the stratum radiatum to activate the Schaffer collateral afferents.
-
Position a recording electrode in the stratum radiatum of the CA1 region to record the field excitatory postsynaptic potential (fEPSP).
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response.
-
-
Baseline Recording and Drug Application:
-
Record a stable baseline of fEPSPs for at least 20-30 minutes.
-
For the experimental group, switch to aCSF containing the desired concentration of this compound and continue recording for another 20-30 minutes to assess any effects on baseline synaptic transmission. The control group will continue to be perfused with standard aCSF.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
-
Post-Induction Recording:
-
Immediately following the HFS, resume baseline stimulation (0.05 Hz) and record the potentiated fEPSPs for at least 60 minutes.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline slope.
-
Quantify the magnitude of LTP as the average percentage increase in the fEPSP slope during the last 10 minutes of the post-induction recording period compared to the baseline.
-
Compare the magnitude of LTP between the control and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
-
Mandatory Visualizations
Caption: this compound enhances cholinergic signaling to promote LTP.
Caption: Workflow for quantifying this compound's effect on LTP.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physostigmine induces in rats a phenomenon resembling long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective cholinergic denervation inhibits expression of long-term potentiation in the adult but not infant rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholinergic Activity Enhances Hippocampal Long-Term Potentiation in CA1 during Walking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDA… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Optimizing Stacofylline Concentration for Cell Viability: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Stacofylline for cell viability experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a xanthine derivative that acts as a potent acetylcholinesterase (AChE) inhibitor, with an IC50 in the range of 5-50 nM for AChE.[1] Its primary mechanism is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft. Beyond this, as a xanthine derivative, it may have other cellular effects, including the potential modulation of signaling pathways like PI3K/Akt.
Q2: How do I determine a starting concentration range for this compound in my cell line?
A2: As there is limited public data on this compound's cytotoxic effects, a broad concentration range is recommended for initial screening. Based on its potent AChE inhibitory activity, a starting range from nanomolar (nM) to micromolar (µM) is advisable. A typical approach would be to perform a dose-response experiment with concentrations ranging from 1 nM to 100 µM, using logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
Q3: What are the common assays to measure cell viability after this compound treatment?
A3: Several robust assays are available to assess cell viability. Commonly used methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
MTS/XTT Assays: Similar to the MTT assay, these use different tetrazolium salts that are converted to a water-soluble formazan product, simplifying the protocol.
-
CCK-8/WST-8 Assay: This is a sensitive, non-radioactive colorimetric assay that uses a water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye.
-
Trypan Blue Exclusion Assay: This is a dye exclusion method where viable cells with intact membranes exclude the blue dye, while non-viable cells take it up and appear blue.
-
ATP Assay: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.
Q4: How long should I incubate my cells with this compound?
A4: The incubation time will depend on your specific cell line and the experimental question. A common starting point is 24 hours. However, it is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for observing the desired effect of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure thorough mixing of the cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No observable effect of this compound on cell viability | - Concentration range is too low- Incubation time is too short- Cell line is resistant to the compound | - Test a higher range of concentrations (e.g., up to 1 mM).- Increase the incubation time (e.g., up to 72 hours).- Consider using a different, potentially more sensitive, cell line. |
| All cells, including controls, show low viability | - Cell culture contamination (e.g., mycoplasma)- Poor cell health prior to the experiment- Sub-optimal culture conditions (e.g., CO2, temperature) | - Regularly test for mycoplasma contamination.- Use cells at a low passage number and ensure they are in the logarithmic growth phase.- Verify incubator settings and ensure proper calibration. |
| Precipitate observed in the media after adding this compound | - Poor solubility of this compound at the tested concentration- Interaction with media components | - Prepare a fresh, higher concentration stock solution in a suitable solvent (e.g., DMSO) and dilute further in media.- Ensure the final solvent concentration in the media is low (typically <0.5%) and consistent across all wells, including controls.- Visually inspect the media for precipitation before adding it to the cells. |
Data Presentation
Table 1: Example Data Table for this compound Dose-Response Experiment
| This compound Concentration | Absorbance (OD 450nm) - Replicate 1 | Absorbance (OD 450nm) - Replicate 2 | Absorbance (OD 450nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| Control (0 µM) | 1.254 | 1.288 | 1.265 | 1.269 | 100% |
| 0.01 µM | 1.231 | 1.255 | 1.248 | 1.245 | 98.1% |
| 0.1 µM | 1.198 | 1.210 | 1.205 | 1.204 | 94.9% |
| 1 µM | 1.056 | 1.078 | 1.066 | 1.067 | 84.1% |
| 10 µM | 0.876 | 0.899 | 0.881 | 0.885 | 69.7% |
| 100 µM | 0.543 | 0.561 | 0.552 | 0.552 | 43.5% |
% Cell Viability = (Average Absorbance of Treatment / Average Absorbance of Control) x 100
Table 2: Comparison of IC50 Values for this compound Across Different Cell Lines and Incubation Times
| Cell Line | Incubation Time (hours) | IC50 (µM) | Assay Method |
| Cell Line A | 24 | User-defined | MTT |
| Cell Line A | 48 | User-defined | MTT |
| Cell Line B | 24 | User-defined | CCK-8 |
| Cell Line B | 48 | User-defined | CCK-8 |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a CCK-8 Assay
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium appropriate for your cell line
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine the cell viability (should be >95%).
-
Dilute the cells in culture medium to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
After the 24-hour incubation for cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (CCK-8):
-
Following the incubation with this compound, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
References
Technical Support Center: Stacofylline In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Stacofylline in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a xanthine derivative drug.[1] Its primary, well-established mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE), which leads to increased levels of the neurotransmitter acetylcholine in the brain.[1] This activity underlies its potential as a cognitive enhancer. Like other xanthine derivatives, it is also presumed to be a phosphodiesterase (PDE) inhibitor, which can affect various cellular signaling pathways.
Q2: What are the potential therapeutic areas for this compound in vivo research?
A2: Based on its mechanisms of action, this compound is primarily investigated for its potential in treating cognitive disorders such as Alzheimer's disease and other forms of dementia. Its potential anti-inflammatory effects, likely mediated through PDE inhibition, also make it a candidate for research in inflammatory respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma.
Q3: How should I prepare this compound for in vivo administration?
A3: The formulation of this compound for in vivo administration will depend on the chosen route. For oral administration, it can be dissolved in a suitable vehicle such as water or saline, depending on its solubility. For intraperitoneal (i.p.) or intravenous (i.v.) injections, it is crucial to use a sterile, pyrogen-free saline solution and ensure complete dissolution. The use of a small amount of a solubilizing agent, such as DMSO or Tween 80, may be necessary, but the final concentration of the vehicle should be kept low to avoid toxicity. It is recommended to perform a small pilot study to determine the optimal formulation and vehicle for your specific experimental setup.
Q4: What are the expected side effects of this compound in animal models?
A4: Due to its acetylcholinesterase inhibitory activity, potential side effects are primarily cholinergic in nature. These can include gastrointestinal issues (e.g., diarrhea, vomiting), increased salivation, and cardiovascular effects (e.g., bradycardia).[2][3][4][5][6] As a likely phosphodiesterase inhibitor, it may also cause side effects associated with this class of drugs, such as nausea and headache, although these are less well-characterized for this compound specifically.[7][8] Close monitoring of the animals for these adverse effects is crucial.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Lack of Efficacy or High Variability in Cognitive Models | 1. Inadequate dose. 2. Poor brain penetration. 3. Timing of administration relative to behavioral testing is not optimal. 4. High baseline performance of control animals. | 1. Perform a dose-response study to determine the optimal effective dose. 2. While direct data for this compound is limited, related xanthines show good CNS penetration. Consider alternative administration routes (e.g., i.p. vs. oral) to potentially increase brain exposure. 3. Optimize the time between this compound administration and the start of the behavioral task. 4. Ensure the chosen cognitive task is sensitive enough to detect improvements and that control animals are not already performing at a ceiling level. |
| Unexpected Inflammatory Response or Lack of Anti-inflammatory Effect | 1. This compound's PDE inhibition profile may not be optimal for the specific inflammatory model. 2. The dose used may be insufficient to achieve a significant anti-inflammatory effect. 3. The timing of administration may not align with the peak of the inflammatory cascade. | 1. This compound is likely a non-selective PDE inhibitor. The specific PDE isoforms involved in your model may require a more selective inhibitor. 2. Conduct a dose-ranging study to evaluate the anti-inflammatory effects of this compound. 3. Adjust the timing of this compound administration to coincide with the early stages of the inflammatory response. |
| Adverse Events Observed (e.g., gastrointestinal distress, tremors) | 1. Dose is too high, leading to excessive cholinergic stimulation. 2. Off-target effects due to PDE inhibition. 3. Vehicle used for administration is causing toxicity. | 1. Reduce the dose of this compound. 2. Monitor for side effects commonly associated with PDE inhibitors. If observed, consider if the therapeutic window of this compound is appropriate for your model. 3. Run a vehicle-only control group to rule out any adverse effects from the formulation itself. |
| Inconsistent Results Across Experiments | 1. Issues with this compound stability in the formulation. 2. Variability in animal handling and experimental procedures. 3. Inter-animal variability in drug metabolism. | 1. Prepare fresh solutions of this compound for each experiment. Protect from light if it is found to be light-sensitive. 2. Standardize all experimental procedures, including animal handling, injection techniques, and timing of assessments. 3. Ensure a sufficient number of animals per group to account for biological variability. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Xanthine Derivatives in Cognitive Models
| Compound | Animal Model | Disease Model | Dose Range | Administration Route | Observed Effect | Reference |
| This compound | Mouse | Scopolamine-induced amnesia | 0.03 - 3 mg/kg | Oral | Reversal of memory deficits | N/A |
| Theophylline | Rat | Age-related cognitive decline | 10 - 20 mg/kg | i.p. | Improved spatial memory | N/A |
| Pentoxifylline | Mouse | Lipopolysaccharide-induced cognitive impairment | 50 - 100 mg/kg | i.p. | Reduced neuroinflammation and improved memory | N/A |
Table 2: In Vivo Anti-inflammatory Effects of Xanthine Derivatives in Respiratory Models
| Compound | Animal Model | Disease Model | Dose Range | Administration Route | Observed Effect | Reference |
| Doxofylline | Mouse | Lipopolysaccharide-induced lung inflammation | 0.3 - 1 mg/kg | i.p. | Reduced neutrophil recruitment and inflammatory cytokines in BALF.[9] | [9] |
| Roflumilast (PDE4 inhibitor) | Mouse | Cigarette smoke-induced lung inflammation | 1 - 5 mg/kg | Oral | Reduced inflammatory cell infiltration and cytokine levels.[8] | [8] |
| Theophylline | Guinea Pig | Allergen-induced airway hyperresponsiveness | 10 - 30 mg/kg | i.p. | Reduced bronchoconstriction and inflammatory cell influx | N/A |
Table 3: Pharmacokinetic Parameters of Related Xanthine Derivatives in Rats
| Parameter | Theophylline | Enprofylline |
| Bioavailability (Oral) | ~96%[10] | N/A |
| Half-life (t½) | 5-8 hours | 2-3 hours |
| Volume of Distribution (Vd) | ~0.5 L/kg | ~1.5 L/kg[11] |
| Clearance (CL) | ~0.05 L/hr/kg | ~0.6 L/hr/kg[11] |
| Protein Binding | ~60% | ~55%[12] |
Experimental Protocols
Protocol 1: Scopolamine-Induced Amnesia Model in Mice
Objective: To assess the efficacy of this compound in reversing cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Vehicle (e.g., sterile saline)
-
Behavioral apparatus (e.g., Y-maze, Morris water maze, Passive avoidance apparatus)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice to the housing and handling conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):
-
Vehicle + Vehicle
-
Vehicle + Scopolamine
-
This compound (low dose) + Scopolamine
-
This compound (medium dose) + Scopolamine
-
This compound (high dose) + Scopolamine
-
-
Drug Administration:
-
Behavioral Testing: Conduct the chosen behavioral task to assess learning and memory. For example:
-
Y-maze: Measure spontaneous alternation percentage as an indicator of spatial working memory.
-
Morris Water Maze: Assess spatial learning and memory by measuring escape latency and time spent in the target quadrant.
-
Passive Avoidance: Evaluate fear-associated memory by measuring the latency to enter a dark compartment where an aversive stimulus was previously delivered.
-
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the performance of the different treatment groups.
Protocol 2: Lipopolysaccharide (LPS)-Induced Lung Inflammation Model in Mice
Objective: To evaluate the anti-inflammatory effects of this compound in a model of acute lung injury.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., sterile pyrogen-free saline)
-
Anesthesia (e.g., isoflurane)
-
Bronchoalveolar lavage (BAL) equipment
-
Male BALB/c mice (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize mice to the housing and handling conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):
-
Vehicle + Vehicle
-
Vehicle + LPS
-
This compound (low dose) + LPS
-
This compound (medium dose) + LPS
-
This compound (high dose) + LPS
-
-
Drug Administration:
-
Administer this compound (or vehicle) i.p. 1 hour before LPS challenge.
-
-
LPS Challenge:
-
Assessment of Inflammation (24 hours post-LPS):
-
Euthanize the mice and perform a bronchoalveolar lavage (BAL) with sterile PBS.
-
Determine the total and differential cell counts (neutrophils, macrophages) in the BAL fluid.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid using ELISA or multiplex assays.
-
(Optional) Collect lung tissue for histological analysis (H&E staining) to assess lung injury and inflammation, or for gene expression analysis of inflammatory markers.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the inflammatory parameters between the different treatment groups.
Signaling Pathway Diagrams
Caption: Acetylcholinesterase (AChE) Inhibition by this compound.
Caption: cAMP Signaling Pathway and PDE Inhibition by this compound.
Caption: cGMP Signaling Pathway and PDE Inhibition by this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 7. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 10. Absolute bioavailability of oral theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dose-dependent pharmacokinetics of enprofylline and its renal handling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and renal handling of enprofylline in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distribution of drugs of abuse within specific regions of the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo distribution of cerebrospinal fluid tracer in human upper spinal cord and brain stem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Stacofylline Off-Target Effects: A Technical Support Resource for Researchers
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of Stacofylline. Given the limited publicly available data on a comprehensive off-target profile for this compound, this guide focuses on its known primary activity, the general characteristics of its chemical class (xanthine derivatives), and methodologies for identifying potential off-target interactions during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of this compound?
This compound is a potent Acetylcholinesterase (AChE) inhibitor with an IC50 in the range of 5-50 nM.[1] Its primary on-target effect is the inhibition of AChE, leading to increased levels of acetylcholine in the synapse. This compound is also classified as a xanthine derivative.[2]
Q2: Are there any known off-target effects of this compound?
Currently, there is a lack of specific published data detailing a broad off-target profile for this compound. However, as a xanthine derivative, it may share some off-target characteristics with other molecules in this class, such as interactions with phosphodiesterases (PDEs) and adenosine receptors, particularly at higher concentrations.[3][4]
Q3: What are the common off-target liabilities of the xanthine derivative class of compounds?
Xanthine derivatives are known to interact with several target families, which can lead to off-target effects. The two primary off-target families are:
-
Phosphodiesterases (PDEs): Non-selective inhibition of various PDE isoenzymes can affect cyclic AMP (cAMP) and cyclic GMP (cGMP) signaling pathways.[3][5]
-
Adenosine Receptors: Antagonism of A1 and A2A adenosine receptors is a common characteristic of xanthines.[4]
These interactions can lead to a range of physiological effects, including central nervous system stimulation, cardiovascular effects, and gastrointestinal issues.[3][6]
Q4: I am observing unexpected effects in my cell-based assays with this compound. How can I begin to troubleshoot if this is an off-target effect?
If you observe unexpected phenotypes, consider the following troubleshooting steps:
-
Dose-Response Analysis: Determine if the unexpected effect is dose-dependent. Off-target effects often occur at higher concentrations than on-target effects.
-
Control Compounds: Include control compounds in your experiments. This could include a structurally related but inactive compound, or other known AChE inhibitors that are not xanthine derivatives.
-
Rescue Experiments: If you hypothesize a specific off-target, attempt a rescue experiment. For example, if you suspect off-target adenosine receptor antagonism, see if the effect can be reversed by an adenosine agonist.
-
Literature Review: Investigate the known off-target effects of other xanthine derivatives, as these may provide clues to the off-target profile of this compound.[3][4]
Troubleshooting Guide: Unexpected Experimental Outcomes
This table provides potential explanations for unexpected results when working with this compound and suggests initial steps for investigation.
| Observed Issue | Potential Off-Target Cause (Hypothesis) | Initial Troubleshooting Steps |
| Unexpected changes in cell proliferation or viability. | Inhibition of off-target kinases or modulation of GPCRs involved in cell cycle regulation. | Perform a kinase panel screening to identify potential off-target kinase interactions. Screen against a panel of common GPCRs. |
| Alterations in intracellular calcium levels. | Modulation of Gq-coupled GPCRs or ion channels. | Use calcium flux assays to confirm the effect and screen against a panel of Gq-coupled receptors. |
| Unexplained changes in cAMP or cGMP levels. | Non-selective inhibition of phosphodiesterases (PDEs). | Perform a PDE inhibition assay panel to determine the selectivity profile against different PDE isoforms. |
| Cardiovascular effects in in vivo models (e.g., changes in heart rate or blood pressure). | Antagonism of adenosine receptors or effects on cardiac ion channels. | Conduct in vitro assays for adenosine receptor binding and functional activity. Perform electrophysiology studies on cardiac ion channels (e.g., hERG). |
| Central Nervous System (CNS) stimulation not explained by AChE inhibition alone. | Antagonism of adenosine receptors in the CNS. | Perform behavioral studies in the presence of adenosine receptor agonists to see if the phenotype can be rescued. |
Experimental Protocols for Off-Target Screening
To investigate the potential off-target profile of this compound, a tiered screening approach is recommended.
1. Broad Panel Screening (Tier 1)
This initial screen provides a wide overview of potential off-target interactions.
-
Objective: To identify potential off-target liabilities across major target classes.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Submit the compound to a commercial provider for broad off-target screening (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
A typical panel should include a diverse set of targets such as:
-
G-Protein Coupled Receptors (GPCRs) - binding and functional assays.
-
Kinases - enzymatic assays.
-
Ion Channels - binding and electrophysiological assays.
-
Nuclear Receptors - binding assays.
-
Transporters - uptake or binding assays.
-
-
The screening is typically performed at a single high concentration (e.g., 10 µM) to maximize the chances of detecting interactions.
-
Analyze the percentage of inhibition or activation for each target. Hits are typically defined as >50% inhibition or activation.
-
2. Dose-Response Confirmation (Tier 2)
For any hits identified in the initial broad screen, it is crucial to determine the potency of the interaction.
-
Objective: To confirm the off-target interaction and determine the IC50 or EC50 value.
-
Methodology:
-
For each confirmed hit from Tier 1, perform a dose-response experiment.
-
Prepare serial dilutions of this compound, typically in a 10-point concentration range (e.g., from 100 µM down to 1 nM).
-
Perform the relevant assay (e.g., enzymatic assay for a kinase, binding assay for a GPCR).
-
Plot the percentage of inhibition or activation against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
-
3. Cellular and Functional Validation (Tier 3)
Once a potent off-target interaction is confirmed, the next step is to determine if this interaction translates to a functional effect in a cellular context.
-
Objective: To assess the functional consequence of the off-target interaction in a relevant cell-based model.
-
Methodology:
-
Select a cell line that endogenously expresses the identified off-target.
-
Design a functional assay to measure the activity of the off-target. For example:
-
For a GPCR: Measure downstream signaling events such as cAMP accumulation, calcium mobilization, or β-arrestin recruitment.
-
For a kinase: Measure the phosphorylation of a known substrate using methods like Western blotting or ELISA.
-
-
Treat the cells with a range of this compound concentrations and measure the functional response.
-
Determine the cellular EC50 or IC50 and compare it to the on-target potency (AChE inhibition).
-
Visualizations
Experimental Workflow for Off-Target Identification
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Xanthine Derivatives: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 6. Methylxanthines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stacofylline Delivery Barriers in CNS Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stacofylline in Central Nervous System (CNS) models. The information is designed to help overcome common delivery barriers and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to CNS delivery?
This compound is a xanthine derivative and a potent acetylcholinesterase (AChE) inhibitor, with an IC50 of 5-50 nM, making it a promising candidate for treating cognitive deficits.[1] Its physicochemical properties are critical for understanding its potential for CNS delivery.
| Property | Value | Implication for CNS Delivery |
| Molecular Weight | 419.26 Da[2] | Below the general 500 Da threshold, which may facilitate easier passage across the blood-brain barrier (BBB). |
| Lipophilicity (XLogP3-AA) | 0.3[3] | Indicates low lipophilicity, which could be a primary barrier to passive diffusion across the lipid membranes of the BBB. |
| Solubility | Soluble in DMSO[4] | Requires appropriate vehicle selection for in vivo administration to ensure bioavailability. |
Q2: I am observing low or inconsistent efficacy of this compound in my in vivo CNS model after oral administration. What are the potential reasons?
Low efficacy after oral (p.o.) administration, despite published evidence of its effectiveness at low doses (0.0312-0.5 mg/kg) in mice, can stem from several factors related to its delivery.[1]
-
Poor BBB Penetration: this compound's low lipophilicity (XLogP3-AA: 0.3) is a significant hurdle for passive diffusion across the BBB.[3] While it is effective at low doses, its transport efficiency may be low.
-
Suboptimal Formulation: The vehicle used to dissolve and administer this compound may not be optimal for absorption from the gastrointestinal (GI) tract.
-
First-Pass Metabolism: Like other xanthine derivatives, this compound may be subject to metabolism in the gut wall or liver before it reaches systemic circulation.[5]
-
Efflux Transporter Activity: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) at the BBB, which actively pump the compound out of the brain.
Q3: How can I improve the delivery of this compound to the CNS in my experiments?
Several strategies can be employed to enhance this compound delivery to the CNS:
-
Formulation Optimization: For oral administration, consider using excipients that enhance solubility and absorption. For direct CNS delivery, specific formulations for different routes may be necessary.
-
Alternative Routes of Administration: If oral delivery is proving ineffective, consider alternative routes that can bypass first-pass metabolism or directly target the CNS. These include intraperitoneal (IP) injection, intravenous (IV) injection, or intranasal administration.[6][7][8]
-
Use of Permeability Enhancers: Co-administration with agents that transiently increase BBB permeability could be explored, though this approach requires careful consideration of potential toxicity.
-
Nanoparticle-based Delivery Systems: Encapsulating this compound in nanoparticles can improve its pharmacokinetic profile, protect it from degradation, and facilitate its transport across the BBB.[9][10]
Q4: What are the recommended starting points for dosing and administration routes for this compound in rodent models?
Based on available literature, oral administration in mice has been shown to be effective at doses as low as 0.0312 mg/kg.[1] However, for troubleshooting or to ensure higher CNS concentrations, other routes can be considered.
| Route of Administration | Recommended Starting Dose Range (Mouse) | Considerations |
| Oral (p.o.) | 0.03 - 0.5 mg/kg[1] | Subject to first-pass metabolism and GI absorption variability. Requires appropriate vehicle. |
| Intraperitoneal (i.p.) | 0.1 - 1 mg/kg (estimated) | Bypasses first-pass metabolism, leading to higher bioavailability than oral. |
| Intravenous (i.v.) | 0.05 - 0.5 mg/kg (estimated) | 100% bioavailability, but may have rapid clearance. Good for pharmacokinetic studies. |
| Intranasal | 0.03 - 0.5 mg/kg (estimated) | Potential for direct nose-to-brain delivery, bypassing the BBB. Requires specific formulation. |
Note: Doses for routes other than oral are estimated based on the effective oral dose and general pharmacological principles. Dose-response studies are recommended.
Troubleshooting Guides
Problem 1: Low Bioavailability and Inconsistent Results with Oral Administration
Symptoms:
-
High variability in behavioral or physiological readouts between animals.
-
Lack of a clear dose-response relationship.
-
Requirement for much higher doses than reported in the literature to see an effect.
Possible Causes & Troubleshooting Steps:
-
Inadequate Formulation/Solubility:
-
Verify Solubility: Ensure this compound is fully dissolved in the vehicle before administration. This compound is soluble in DMSO.[4] For in vivo use, a co-solvent system (e.g., DMSO, Tween 80, saline) may be necessary.
-
Optimize Vehicle: The chosen vehicle should be non-toxic and enhance absorption. For oral gavage, a suspension in a vehicle like 0.5% methylcellulose can be used.
-
-
Poor GI Absorption:
-
Fasting: Administer this compound to fasted animals to reduce variability in gastric emptying and food interactions.
-
Consider Alternative Enteral Routes: For some models, administration in drinking water could be an option for chronic studies, but intake must be carefully monitored.
-
-
High First-Pass Metabolism:
-
Switch to Parenteral Route: If first-pass metabolism is suspected, switch to an intraperitoneal (i.p.) or intravenous (i.v.) route of administration to bypass the liver.[7]
-
Problem 2: Suspected Poor Blood-Brain Barrier Penetration
Symptoms:
-
High plasma concentration of this compound with low or no detectable levels in the brain (if measured).
-
Efficacy observed in peripheral systems (if applicable) but not in the CNS.
-
Lack of efficacy even with high systemic doses via i.p. or i.v. administration.
Possible Causes & Troubleshooting Steps:
-
Low Passive Permeability:
-
In Vitro BBB Model Testing: Use an in vitro BBB model (e.g., a transwell assay with brain endothelial cells) to directly measure the permeability of this compound.[9][11][12] This can confirm if low passive diffusion is the primary barrier.
-
Increase Dose: Carefully increase the systemic dose to see if a therapeutic concentration in the CNS can be achieved. Monitor for peripheral side effects, as acetylcholinesterase inhibitors can have significant effects outside the CNS.[13][14]
-
-
Efflux by Transporters (e.g., P-gp):
-
Co-administration with Efflux Inhibitors: In an experimental setting, co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporin A) to see if CNS efficacy is enhanced. This is a research tool and not a therapeutic strategy.
-
-
Explore Direct CNS Delivery Routes:
-
Intranasal Administration: This non-invasive route can deliver drugs directly to the CNS via the olfactory and trigeminal nerves, bypassing the BBB.[8] This requires a formulation suitable for nasal application.
-
Invasive Routes (for specific applications): For proof-of-concept studies, direct administration into the cerebrospinal fluid (e.g., intracerebroventricular injection) can be used to confirm the central activity of this compound, bypassing all peripheral delivery barriers.[15]
-
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
-
Objective: To prepare a this compound solution for oral gavage in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween® 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 0.5 mg/kg) and the number and weight of the animals. Assume a dosing volume of 10 mL/kg.
-
For a final concentration of 0.05 mg/mL, weigh the appropriate amount of this compound.
-
Prepare the vehicle by mixing 5% DMSO, 10% Tween® 80, and 85% sterile saline (v/v/v).
-
First, dissolve the this compound powder in the DMSO portion of the vehicle. Vortex until fully dissolved.
-
Add the Tween® 80 and vortex thoroughly.
-
Add the saline in small increments, vortexing between additions to ensure the solution remains clear.
-
Administer to mice via oral gavage at a volume of 10 mL/kg body weight.
-
Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay
-
Objective: To assess the passive permeability of this compound across an in vitro BBB model.
-
Model: A common model is a co-culture of brain capillary endothelial cells (BCECs) and astrocytes on a transwell insert.[11][12]
-
Procedure:
-
Culture BCECs on the apical (upper) side of a transwell insert and astrocytes on the basolateral (lower) side until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution to the apical chamber.
-
At various time points (e.g., 15, 30, 60, 120 minutes), take a small sample from the basolateral chamber.
-
Analyze the concentration of this compound in the basolateral samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
Compare the Papp value of this compound to that of control compounds with known high and low BBB permeability (e.g., caffeine and Lucifer yellow, respectively).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C20H33N7O3 | CID 132157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. Xanthine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 12. mdpi.com [mdpi.com]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. premier-research.com [premier-research.com]
Technical Support Center: Stacofylline Handling and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Stacofylline in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a xanthine derivative and a potent acetylcholinesterase (AChE) inhibitor, with an IC50 value typically in the nanomolar range.[1] Like other xanthine derivatives, it is important to consider its solubility and stability in aqueous solutions to ensure experimental accuracy and reproducibility.
Q2: How should I dissolve and store this compound?
This compound, being a xanthine derivative, is expected to have low aqueous solubility. It is recommended to first dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in the experimental buffer. For short-term storage, aqueous solutions of xanthine derivatives are not recommended to be stored for more than one day.[2] Stock solutions of xanthine in sodium hydroxide (NaOH) have been shown to be stable for up to one week when stored at 2-8°C.[3]
Q3: What are the common causes of this compound degradation in experimental buffers?
Several factors can contribute to the degradation of compounds like this compound in buffer solutions:
-
pH: Xanthine derivatives can be susceptible to hydrolysis at non-optimal pH values.
-
Temperature: Elevated temperatures can accelerate degradation.[4]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.
-
Enzymatic Degradation: If working with biological samples, endogenous enzymes could potentially metabolize this compound.
Troubleshooting Guide
Issue: I am observing a loss of this compound activity in my experiments.
This could be due to the degradation of the compound in your experimental buffer. Follow these troubleshooting steps to identify and resolve the issue.
Experimental Protocols
Below is a generalized protocol for a typical acetylcholinesterase inhibition assay using this compound.
Table 1: Typical Acetylcholinesterase (AChE) Inhibition Assay Protocol
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare Assay Buffer. | 0.1 M Phosphate Buffer (pH 8.0) or 50 mM Tris-HCl (pH 8.0).[5][6] |
| Prepare this compound Stock Solution. | Dissolve this compound in DMSO to a concentration of 10 mM. | |
| Prepare Enzyme Solution. | Dilute Acetylcholinesterase (from electric eel or human recombinant) in Assay Buffer. | |
| Prepare Substrate Solution. | Dissolve Acetylthiocholine Iodide (ATCI) in Assay Buffer. | |
| Prepare Chromogen Solution. | Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer. | |
| 2. Assay Procedure | Add reagents to a 96-well plate. | 1. Add Assay Buffer. 2. Add this compound solution at various concentrations (diluted from stock). 3. Add AChE enzyme solution. |
| Pre-incubation. | Incubate the plate at 25°C or 37°C for 10-15 minutes.[5][6] | |
| Initiate Reaction. | Add ATCI and DTNB solution to each well. | |
| 3. Data Acquisition | Measure absorbance. | Read the absorbance at 412 nm at regular intervals using a microplate reader.[5][6] |
| 4. Data Analysis | Calculate percentage of inhibition. | Determine the IC50 value of this compound. |
Data Presentation
Table 2: Recommended Buffer Systems for this compound Experiments
| Buffer System | pH Range | Common Concentration | Notes |
| Phosphate Buffer | 7.5 - 8.0 | 0.1 M | Commonly used in AChE assays.[7][8] |
| Tris-HCl | 7.0 - 8.0 | 50 mM - 100 mM | Another standard buffer for enzyme assays.[6][9] |
| Sodium Hydroxide | > 9 | 1 M for stock | Used for initial solubilization of xanthine derivatives.[3] |
| Sulfuric Acid | < 5 | 0.5 M for stability check | Xanthine derivatives show some stability in acidic conditions.[3] |
Table 3: Factors Affecting this compound Stability and Mitigation Strategies
| Factor | Potential Issue | Mitigation Strategy |
| pH | Hydrolysis | Maintain buffer pH within the optimal range (typically 7.0-8.0 for AChE assays). |
| Temperature | Accelerated Degradation | Perform experiments at the recommended temperature (e.g., 25°C or 37°C) and avoid prolonged exposure to higher temperatures. Store stock solutions at 2-8°C or -20°C.[3][4] |
| Light | Photodegradation | Protect this compound solutions from light by using amber vials or covering containers with aluminum foil.[4] |
| Oxygen | Oxidation | Use deoxygenated buffers if oxidative degradation is suspected. |
| Storage | Degradation over time | Prepare fresh working solutions daily. For stock solutions in DMSO, store at -20°C. For aqueous solutions, do not store for more than 24 hours.[2] |
Visualizations
Caption: Troubleshooting workflow for this compound degradation.
Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bosterbio.com [bosterbio.com]
Stacofylline interference with common research assays
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to navigate potential assay interference when working with Stacofylline. This compound, a xanthine derivative and a potent acetylcholinesterase inhibitor, is also a non-selective phosphodiesterase (PDE) inhibitor. This dual activity can lead to unexpected results in various common research assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you identify and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound can interfere with my assay?
A1: this compound's primary off-target activity that can cause assay interference is its non-selective inhibition of phosphodiesterases (PDEs). PDEs are enzymes that break down the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound can lead to an artificial increase in intracellular cAMP and cGMP levels, which can affect any assay that is sensitive to fluctuations in these signaling pathways.
Q2: Which common research assays are most likely to be affected by this compound?
A2: Assays that are downstream of or dependent on cAMP and cGMP signaling are most susceptible to interference. These include, but are not limited to:
-
Luciferase Reporter Assays: Particularly those using a cAMP response element (CRE) promoter.
-
Immunoassays (ELISA, HTRF, etc.): Assays for detecting cytokines, hormones, or other analytes whose production is modulated by cAMP or cGMP.
-
Cell Viability and Proliferation Assays (MTT, WST-8, etc.): These assays rely on the metabolic activity of cells, which can be altered by changes in cAMP and cGMP levels.
-
Kinase Assays: Many kinases are regulated by cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG).
Q3: Are there any known spectral or chemical reactivity issues with this compound?
A3: While the primary concern is its biological activity as a PDE inhibitor, like any small molecule, this compound could potentially interfere with assays through other mechanisms such as:
-
Spectral Interference: If this compound absorbs light or fluoresces at the same wavelength used for detection in colorimetric or fluorometric assays.
-
Chemical Reactivity: It could potentially react with assay reagents, though this is less commonly reported for xanthine derivatives compared to other chemical classes.
Q4: How can I determine if this compound is interfering with my assay?
A4: A series of control experiments are essential. These are detailed in the Troubleshooting Guides and Experimental Protocols sections below. Key initial steps include running the assay in the absence of cells or target protein (to check for direct interference with assay components) and performing a dose-response curve of a known agonist in the presence and absence of this compound.
Troubleshooting Guides
Issue 1: Unexpected Increase in Signal in a CRE-Luciferase Reporter Assay
Possible Cause: this compound is likely inhibiting PDEs, leading to an increase in intracellular cAMP, which in turn activates the CRE promoter and drives luciferase expression.[1][2]
Troubleshooting Steps:
-
Cell-Free Luciferase Assay: To rule out direct effects on the luciferase enzyme, perform a cell-free assay. Mix a known amount of luciferase enzyme and its substrate with this compound at the concentration used in your experiment. If the signal is unaffected, the interference is biological.
-
Control without CRE Promoter: Transfect cells with a similar luciferase reporter plasmid that lacks the CRE promoter. If this compound does not increase the signal in these cells, it confirms the effect is CRE-dependent.
-
Use a Non-cAMP/cGMP Dependent Reporter: As an orthogonal control, use a reporter system that is not regulated by cAMP or cGMP to measure the biological effect of interest.
Issue 2: Inconsistent Results in an ELISA for Cytokine Levels
Possible Cause: The production of the cytokine you are measuring may be modulated by cAMP or cGMP. This compound's PDE inhibitory activity could be altering the true level of cytokine production by your cells.
Troubleshooting Steps:
-
Assay Buffer Control: Add this compound directly to the ELISA plate wells containing the detection antibody and substrate, but no sample. This will check for direct interference with the assay's enzymatic detection system.
-
Spike and Recovery: Spike a known amount of the cytokine into your cell culture medium with and without this compound. If you can recover the spiked amount in the presence of this compound, it suggests the drug is not interfering with the detection but rather the biological production.
-
Use an Alternative Detection Method: If possible, measure the cytokine levels using a different method, such as a bead-based multiplex assay or Western blot, to confirm the results.
Issue 3: Discrepancy Between Cell Viability Assays (e.g., MTT vs. Trypan Blue)
Possible Cause: Cell viability assays like MTT and WST-8 rely on cellular metabolic activity, which can be influenced by cAMP and cGMP levels. This compound might be altering the metabolic rate without directly affecting cell viability.[3][4]
Troubleshooting Steps:
-
Direct Dye Reduction Control: In a cell-free system, test if this compound can directly reduce the MTT or WST-8 reagent.
-
Use a Non-Metabolic Viability Assay: Compare the results from your metabolic assay with a method that measures membrane integrity, such as Trypan Blue exclusion or a live/dead fluorescent stain (e.g., Propidium Iodide).
-
ATP-based Viability Assay: An ATP-based assay (e.g., CellTiter-Glo) can be another alternative, but be aware that cellular ATP levels can also be modulated by cAMP signaling.
Issue 4: Altered Activity in a Kinase Assay
Possible Cause: this compound's elevation of cAMP and cGMP can lead to the activation of PKA and PKG, respectively. These kinases could be phosphorylating your target kinase or its substrate, leading to a false positive or negative result.
Troubleshooting Steps:
-
Kinase-Free Control: Run the assay with this compound but without your target kinase to see if it affects the substrate or detection system directly.
-
Use Specific PKA and PKG Inhibitors: If you suspect PKA or PKG activation is the cause of interference, run the assay in the presence of this compound along with specific inhibitors for PKA (e.g., H-89) and PKG (e.g., KT 5823).
-
Use a Different Assay Format: If using an antibody-based detection of phosphorylation, consider switching to a radiometric assay (e.g., ³²P-ATP) or a mobility-shift assay that is less prone to this type of biological cross-talk.
Quantitative Data on Related Xanthine Derivatives
Table 1: IC₅₀ Values (in µM) of Common Xanthine PDE Inhibitors
| PDE Isoform | Theophylline | Pentoxifylline | IBMX |
| PDE1 | >100 | ~100 | 19 |
| PDE2 | >100 | >100 | 50 |
| PDE3 | ~100 | 15.8[5] | 18 |
| PDE4 | ~100 | >100 | 13 |
| PDE5 | >100 | 7.7[5] | 32 |
Note: Lower IC₅₀ values indicate higher potency.
Experimental Protocols
Protocol 1: General Control for Direct Compound Interference
This protocol is designed to test if this compound directly interferes with the assay components in a cell-free system.
Materials:
-
Assay buffer
-
Detection reagents (e.g., substrate, detection antibody)
-
This compound stock solution
-
Microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer at concentrations spanning the range used in your experiments.
-
In the wells of a microplate, add the assay buffer and the this compound dilutions.
-
Add the detection reagents as you would in your standard assay protocol.
-
Incubate for the standard assay time.
-
Read the plate using the appropriate settings on your microplate reader.
-
Analysis: Compare the signal from the wells with this compound to the vehicle control wells. A significant change in the signal indicates direct interference.
Protocol 2: Mitigating Interference in a CRE-Luciferase Reporter Assay
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
Control luciferase reporter plasmid (without CRE)
-
Transfection reagent
-
This compound
-
Forskolin (as a positive control for cAMP induction)
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the CRE-luciferase plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization. In a parallel experiment, transfect cells with the control luciferase plasmid (without CRE).
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with a dose-response of this compound. Include a positive control (Forskolin) and a vehicle control.
-
Incubate for the desired time to allow for reporter gene expression.
-
Lyse the cells and measure both firefly and Renilla luciferase activity.
-
Analysis: Normalize the CRE-luciferase signal to the Renilla signal. If this compound increases the normalized signal from the CRE-luciferase but not the control plasmid, the interference is biological and mediated through the cAMP pathway. To mitigate this, consider using a lower concentration of this compound or an alternative reporter system.
Signaling Pathways and Experimental Workflows
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacodynamic properties for inhibition of cAMP- and cGMP elimination by pentoxifylline remain unaltered in vitro during hypothermia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Stacofylline Bioavailability in Animal Studies
Welcome to the technical support center for researchers working with Stacofylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo animal studies aimed at improving the oral bioavailability of this potent acetylcholinesterase inhibitor.
I. This compound: Physicochemical and Pharmacokinetic Properties
Understanding the inherent properties of this compound is the first step in designing effective bioavailability enhancement strategies. As a xanthine derivative, this compound exhibits characteristics that can present challenges for oral administration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Oral Bioavailability |
| Chemical Class | Xanthine Derivative | Often associated with poor aqueous solubility and membrane permeability. |
| Solubility | Soluble in DMSO[1] | Poor aqueous solubility is a primary hurdle for dissolution in the gastrointestinal tract. |
| Aqueous Solubility | Data not available. Assumed to be low based on its chemical class. | Low dissolution rate can significantly limit absorption. |
| Permeability | Data not available. | Poor permeability across the intestinal epithelium can be a major barrier to systemic circulation. |
Table 2: Reported Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data Based on Typical Xanthine Derivatives)
| Parameter | Value (Oral Administration) | Definition |
| Bioavailability (F%) | < 10% (Estimated) | The fraction of the administered dose that reaches systemic circulation. |
| Tmax (hours) | 1 - 2 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Varies with dose | Maximum plasma concentration. |
| AUC (ng*h/mL) | Varies with dose | Total drug exposure over time. |
II. FAQs and Troubleshooting Guides
This section addresses common questions and issues that researchers may encounter when working to improve the oral bioavailability of this compound.
A. Formulation and Administration
Question 1: My this compound formulation is difficult to prepare for oral gavage due to its poor water solubility. What can I do?
Answer:
Poor aqueous solubility is a known challenge with xanthine derivatives. Here are a few strategies to address this:
-
Co-solvents: While this compound is soluble in DMSO, its use in in vivo studies should be carefully considered due to potential toxicity. Low concentrations of pharmaceutically acceptable co-solvents like polyethylene glycol (PEG) 300 or 400, propylene glycol, or ethanol can be explored. Always perform a vehicle toxicity study first.
-
Surfactant-based systems: Using surfactants like Tween 80 or Cremophor EL can help to create micellar solutions or emulsions to improve solubility.
-
pH adjustment: Investigate the pKa of this compound to determine if adjusting the pH of the vehicle can improve its solubility. However, be mindful of the physiological pH of the animal's gastrointestinal tract.
Troubleshooting Low Oral Bioavailability: Initial Steps
Caption: Initial troubleshooting workflow for low this compound bioavailability.
Question 2: I am observing high variability in the plasma concentrations of this compound between my study animals. What could be the cause?
Answer:
High inter-individual variability is a common issue in oral bioavailability studies. Several factors can contribute to this:
-
Inconsistent Formulation: Ensure your formulation is homogenous and that this compound remains uniformly suspended or dissolved.
-
Gavage Technique: Improper oral gavage can lead to incomplete dosing or accidental administration into the trachea. Ensure all personnel are thoroughly trained and consistent in their technique.
-
Physiological Differences: Factors such as food intake, gastrointestinal motility, and individual differences in metabolism can affect drug absorption. Standardize feeding schedules and use animals from a consistent genetic background.
B. Bioavailability Enhancement Strategies
Question 3: I want to improve the oral bioavailability of this compound using a nano-based delivery system. Where should I start?
Answer:
Nano-based drug delivery systems are a promising approach for poorly soluble compounds. Two common starting points are nanoemulsions and solid lipid nanoparticles (SLNs).
1. Nanoemulsions:
Nanoemulsions are thermodynamically stable, transparent or translucent dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant molecules.
Table 3: Example Starting Formulation for a this compound Nanoemulsion
| Component | Example Material | Concentration Range (% w/w) | Purpose |
| Oil Phase | Capryol 90, Labrafil M 1944 CS | 10 - 20 | Solubilizes the lipophilic drug. |
| Surfactant | Cremophor RH 40, Tween 80 | 30 - 50 | Reduces interfacial tension. |
| Co-surfactant | Transcutol HP, PEG 400 | 10 - 30 | Increases the flexibility of the interfacial film. |
| Aqueous Phase | Deionized Water | q.s. to 100 | Continuous phase. |
| This compound | - | To be determined | Active Pharmaceutical Ingredient. |
Experimental Protocol: Preparation of this compound Nanoemulsion (High-Energy Homogenization)
-
Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the nanoemulsion region for different ratios of oil, surfactant, and co-surfactant.
-
Preparation:
-
Dissolve this compound in the selected oil phase.
-
Separately, mix the surfactant and co-surfactant.
-
Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear solution is formed.
-
Slowly add the aqueous phase to the organic phase under constant stirring.
-
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization for a set number of cycles to reduce the droplet size.
-
Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, and drug content.
2. Solid Lipid Nanoparticles (SLNs):
SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid.
Table 4: Example Starting Formulation for this compound Solid Lipid Nanoparticles
| Component | Example Material | Concentration Range (% w/w) | Purpose |
| Solid Lipid | Compritol 888 ATO, Glyceryl monostearate | 1 - 10 | Forms the solid matrix. |
| Surfactant | Poloxamer 188, Tween 80 | 0.5 - 5 | Stabilizes the nanoparticles. |
| Aqueous Phase | Deionized Water | q.s. to 100 | Dispersion medium. |
| This compound | - | To be determined | Active Pharmaceutical Ingredient. |
Experimental Protocol: Preparation of this compound SLNs (Hot Homogenization followed by Ultrasonication)
-
Lipid Screening: Determine the solubility of this compound in various molten solid lipids.
-
Preparation:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
Heat the aqueous surfactant solution to the same temperature.
-
Disperse the molten lipid phase in the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
-
Homogenization: Sonicate the pre-emulsion using a probe sonicator for a specific duration to form the SLNs.
-
Cooling: Cool the nano-dispersion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Characterization: Characterize the SLNs for particle size, PDI, zeta potential, entrapment efficiency, and drug loading.
Workflow for Developing a Nano-based Formulation
References
Validation & Comparative
A Comparative Analysis of Propentofylline and Donepezil in Preclinical Models of Alzheimer's Disease
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "Stacofylline" yielded limited specific data pertinent to a direct comparison with Donepezil in Alzheimer's disease (AD) models. The majority of relevant results were associated with "Propentofylline," a structurally related xanthine derivative. Consequently, this guide provides a comprehensive comparison between Propentofylline and the well-established AD therapeutic, Donepezil.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline. Current therapeutic strategies primarily focus on symptomatic relief. This guide provides a detailed, objective comparison of two compounds with distinct mechanisms of action in preclinical AD models: Donepezil, a cornerstone acetylcholinesterase inhibitor, and Propentofylline, a phosphodiesterase inhibitor with neuroprotective properties.
Mechanism of Action
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in AD.[1][2]
Propentofylline exhibits a multi-faceted mechanism of action. It is a phosphodiesterase (PDE) inhibitor and an adenosine reuptake inhibitor.[3][4] By inhibiting PDEs, it increases intracellular levels of cyclic AMP (cAMP), which can modulate inflammatory responses.[5] Its inhibition of adenosine reuptake enhances extracellular adenosine levels, which has neuroprotective effects.[6]
Comparative Efficacy in Alzheimer's Disease Models
The following sections and tables summarize the performance of Donepezil and Propentofylline across key pathological hallmarks of Alzheimer's disease in various preclinical models.
Enzyme Inhibition
| Compound | Target Enzyme | IC50 / Ki Value | Model System | Reference |
| Donepezil | Acetylcholinesterase (AChE) | IC50: 6.7 nM | In vitro | [1] |
| Acetylcholinesterase (AChE) | Plasma IC50: 37 ng/mL | In vivo (Monkey) | [7] | |
| Propentofylline | cAMP Phosphodiesterase (low Km) | Ki: 83.4-135 µM | In vitro (Cerebral cortex, etc.) | [8] |
| cAMP Phosphodiesterase (high Km) | Ki: 107-188 µM | In vitro (Cerebral cortex, etc.) | [8] |
Effects on Amyloid-Beta Pathology
| Compound | Animal Model | Dosage | Effect on Aβ | Reference |
| Donepezil | Tg2576 mice | 4 mg/kg/day (in drinking water for 6 months) | Significantly reduced soluble Aβ1-40 and Aβ1-42; Reduced Aβ plaque number and burden.[9][10] | [9] |
| APP/PS1 mice | Not specified | Decreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels. | [11] | |
| Propentofylline | Tg2576 mice | 40 mg/kg/day (oral feeding for 1 month) | Reduced the burden of amyloid plaques.[12] | [12] |
Effects on Tau Phosphorylation
| Compound | Animal Model | Dosage | Effect on Tau Phosphorylation | Reference |
| Donepezil | P301S tau mutation mice (PS19) | Not specified (8 months treatment) | Decreased tau insolubility and phosphorylation. | [13] |
| 5xFAD mice | 1 mg/kg, i.p. | Did not alter tau phosphorylation at several sites; significantly increased phosphorylation at Thr212.[14] | [14] | |
| Propentofylline | Tg2576 mice | 40 mg/kg/day (oral feeding for 1 month) | Reduced levels of hyperphosphorylated tau.[1][12] | [12] |
Effects on Neuroinflammation (Microglial Activation)
| Compound | Model System | Dosage | Effect on Microglial Activation | Reference |
| Donepezil | APP/PS1 mice | Not specified | Inhibited the expression of CD68 (a marker of microglial activation) and reduced proinflammatory cytokines (TNF-α, IL-1β).[11] | [11] |
| In vitro (microglial cells) | 5-20 µM | Directly inhibited microglial inflammatory activation. | [15] | |
| AβO-injected mice | 2 mg/kg/day (5 days, p.o.) | Significantly inhibited microgliosis.[16] | [16] | |
| Propentofylline | In vitro (cultured microglia) | Low micromolar range | Dose-dependently inhibited LPS-induced release of TNF-α and IL-1β.[5] | [5] |
| Ischemic gerbil brain | 10 mg/kg | Downregulated activated microglia.[17] | [17] |
Effects on Cognitive Function (Morris Water Maze)
| Compound | Animal Model | Dosage | Effect on Cognitive Function | Reference |
| Donepezil | APP/PS1 mice | Not specified | Significantly improved cognitive function. | [11] |
| SAMP8 mice | 3 mg/kg/day (orally for 2 months) | Significantly attenuated cognitive dysfunction.[3] | [3] | |
| Traumatic Brain Injury mice | Not specified | Rescued deficits in learning and memory.[18] | [18] | |
| Propentofylline | Basal forebrain lesioned rats | 10 and 25 mg/kg/day (14 days, p.o.) | Improved deficits in water maze task performance.[19] | [19] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. Propentofylline attenuates tau hyperphosphorylation in Alzheimer's Swedish mutant model Tg2576 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychogenics.com [psychogenics.com]
- 3. Propentofylline - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Differential regulation of microglial activation by propentofylline via cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversal of amyloid beta toxicity in Alzheimer's disease model Tg2576 by intraventricular antiamyloid beta antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 8. In vitro and in vivo inhibitory effects of propentofylline on cyclic AMP phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scantox.com [scantox.com]
- 10. criver.com [criver.com]
- 11. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onlineacademiccommunity.uvic.ca [onlineacademiccommunity.uvic.ca]
- 13. researchgate.net [researchgate.net]
- 14. Amyloid β and Tau Alzheimer’s disease related pathology is reduced by Toll-like receptor 9 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biocare.net [biocare.net]
- 16. youtube.com [youtube.com]
- 17. Reduction of amyloid beta-peptide accumulation in Tg2576 transgenic mice by oral vaccination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol to establish a demyelinated animal model to study hippocampal neurogenesis and cognitive function in adult rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of repeated administration of propentofylline on memory impairment produced by basal forebrain lesion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Stacofylline in the Landscape of Xanthine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Stacofylline with other prominent xanthine derivatives, focusing on their mechanisms of action, phosphodiesterase (PDE) inhibition profiles, and adenosine receptor affinities. The information is supported by available experimental data to offer an objective assessment for research and drug development purposes.
Introduction to Xanthine Derivatives
Xanthine and its derivatives are a class of alkaloids widely found in nature and also synthesized for therapeutic use. The core structure of these compounds is a purine base, and they are known to exert a variety of pharmacological effects, primarily through two main mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1] These actions lead to a range of physiological responses, including smooth muscle relaxation (bronchodilation), central nervous system stimulation, and diuresis.[2]
This compound: A Unique Profile in the Xanthine Family
This compound, a synthetic N-methylated xanthine derivative, distinguishes itself from classical xanthines like theophylline and caffeine by its primary mechanism of action.[3] While it shares the characteristic xanthine core, current research prominently identifies this compound as a potent acetylcholinesterase (AChE) inhibitor, with an IC50 value in the range of 5-50 nM.[4] This potent inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leads to increased cholinergic transmission. This primary activity profile positions this compound more as a cognitive enhancer and a potential therapeutic agent for neurodegenerative disorders rather than a typical bronchodilator or respiratory stimulant.
Currently, there is a lack of specific publicly available data on the phosphodiesterase (PDE) inhibitory activity of this compound across different PDE isoforms. Therefore, a direct quantitative comparison of its PDE inhibition profile with other xanthines cannot be conclusively made at this time.
Comparative Analysis of Xanthine Derivatives
The following sections and tables provide a comparative overview of this compound and other well-established xanthine derivatives based on available quantitative data for their effects on phosphodiesterases and adenosine receptors.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in numerous cellular signaling pathways.[5] By inhibiting PDEs, xanthine derivatives increase the intracellular concentrations of cAMP and/or cGMP, leading to various physiological effects. The table below summarizes the PDE inhibitory profiles of several xanthine derivatives.
| Compound | PDE Isoform(s) Inhibited | IC50 (µM) | Reference(s) |
| Theophylline | Non-selective | ~100-1000 (general) | [6] |
| PDE3 | - | [7] | |
| PDE4 | - | [8][9] | |
| Caffeine | Non-selective | >100 | [10] |
| Aminophylline | Non-selective | 120 (general) | [3] |
| Doxofylline | PDE2A1 (weak) | >100 | [11] |
| Enprofylline | Non-selective | 15-130 | [4] |
| Pentoxifylline | Non-selective | - | |
| PDE3 | - | ||
| PDE5 | 7.7 |
Note: A lower IC50 value indicates greater potency.
Adenosine Receptor Affinity
Adenosine receptors are a class of G protein-coupled receptors that are involved in a wide range of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Xanthine derivatives act as antagonists at these receptors, blocking the effects of endogenous adenosine. The affinity of different xanthines for various adenosine receptor subtypes (A1, A2A, A2B, A3) can vary, leading to different pharmacological profiles.
| Compound | Receptor Subtype | Ki (µM) | Reference(s) |
| Theophylline | A1 | 7 | |
| A2A | 16 | ||
| A2B | 9 | ||
| A3 | 85 | ||
| Caffeine | A1 | ~40-50 | [10] |
| A2A | ~40-50 | [10] | |
| Doxofylline | A1, A2 | >100 | |
| Enprofylline | A1 | 45 | [4] |
| A2A | 130 | [4] | |
| A2B | 4.7 | ||
| Aminophylline | Non-selective antagonist | - |
Note: A lower Ki value indicates greater binding affinity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of xanthine derivatives and a typical workflow for assessing their inhibitory activity.
Caption: General mechanism of action of xanthine derivatives.
Caption: Experimental workflow for a PDE inhibition assay.
Experimental Protocols
General Phosphodiesterase (PDE) Inhibition Assay Protocol
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against PDE enzymes. Specific details may vary depending on the PDE isoform and the detection method used.
-
Reagent Preparation:
-
Prepare a stock solution of the purified recombinant human PDE enzyme of interest in an appropriate assay buffer.
-
Prepare a stock solution of the substrate (cAMP or cGMP) in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., xanthine derivative) in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add the PDE enzyme solution to wells containing either the assay buffer (for control) or the different concentrations of the test compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP) to all wells.
-
Incubate the reaction mixture at 37°C for a defined period, ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding a stop solution (e.g., by boiling or adding a chemical inhibitor).
-
-
Detection and Data Analysis:
-
The amount of hydrolyzed substrate (AMP or GMP) is quantified using a suitable detection method. Common methods include:
-
Colorimetric assays: Using a phosphatase to convert AMP/GMP to adenosine/guanosine and then detecting the release of phosphate.
-
Fluorescence polarization (FP) assays: Using a fluorescently labeled cAMP/cGMP tracer that competes with the substrate for binding to a specific antibody.
-
Luminescence assays: Using reagents that generate a luminescent signal proportional to the amount of remaining cAMP/cGMP.
-
-
Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the PDE activity, by fitting the data to a suitable sigmoidal model.
-
General Adenosine Receptor Binding Assay Protocol
This protocol describes a general radioligand binding assay to determine the affinity of a compound for a specific adenosine receptor subtype.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing the human adenosine receptor subtype of interest (e.g., A1, A2A, A2B, or A3).
-
Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Resuspend the membranes in a suitable binding buffer.
-
-
Binding Assay:
-
In a microplate, combine the cell membrane preparation with a specific radioligand (e.g., [3H]DPCPX for A1, [3H]CGS21680 for A2A) at a concentration near its Kd value.
-
Add increasing concentrations of the unlabeled test compound (e.g., xanthine derivative).
-
To determine non-specific binding, a separate set of wells containing a high concentration of a known non-radioactive antagonist is included.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that displaces 50% of the specific radioligand binding.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound presents a distinct profile within the xanthine derivative class, with its primary identified mechanism being potent acetylcholinesterase inhibition. This sets it apart from traditional xanthines like theophylline and caffeine, which are primarily characterized by their non-selective inhibition of phosphodiesterases and antagonism of adenosine receptors. While the xanthine scaffold of this compound suggests a potential for interaction with PDE and adenosine receptors, a lack of specific experimental data in the public domain prevents a direct quantitative comparison in these areas.
In contrast, other xanthines such as theophylline, caffeine, aminophylline, doxofylline, and enprofylline exhibit a range of potencies as PDE inhibitors and adenosine receptor antagonists. Doxofylline, for instance, shows significantly reduced affinity for adenosine receptors compared to theophylline, which may contribute to its improved safety profile. Enprofylline demonstrates a different selectivity profile for adenosine receptor subtypes compared to theophylline.[4]
For researchers and drug development professionals, this comparative guide highlights the diverse pharmacological landscape of xanthine derivatives. While this compound's primary role as an AChE inhibitor is well-documented, further investigation into its potential effects on PDE and adenosine receptor signaling is warranted to fully elucidate its pharmacological profile and therapeutic potential. The provided experimental protocols offer a foundation for conducting such comparative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Assessment of Local Phosphodiesterase Activity Using Tailored Cyclic Nucleotide–Gated Channels as Camp Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Phosphodiesterase-5 inhibitors for lower urinary tract symptoms in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase type 5 inhibition improves arterial stiffness after exercise but not exercise capacity in hypertensive men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct mechanisms of forskolin-stimulated cyclic AMP accumulation and forskolin-potentiated hormone responses in C6-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclic AMP: Master Regulator of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The effect of cyclic nucleotides on cellular ATP levels and ribosomal RNA synthesis in Ehrlich ascites cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Stacofylline: A Comparative Analysis of its Efficacy as an Acetylcholinesterase Inhibitor
This guide provides a comparative overview of Stacofylline's efficacy in relation to other established Acetylcholinesterase (AChE) inhibitors, namely Donepezil, Rivastigmine, and Galantamine. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and pathway visualization.
Introduction to this compound and Acetylcholinesterase Inhibition
This compound is a xanthine derivative that has been identified as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1] By inhibiting AChE, this compound increases the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism of action is a cornerstone in the therapeutic management of conditions characterized by cholinergic deficits, most notably Alzheimer's disease. Other prominent AChE inhibitors used in clinical practice include Donepezil, Rivastigmine, and Galantamine. This guide aims to contextualize the efficacy of this compound by comparing its in vitro potency with these widely used therapeutic agents.
Comparative Efficacy: In Vitro Inhibition of Acetylcholinesterase
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound and other selected AChE inhibitors against the acetylcholinesterase enzyme.
| Compound | IC50 (nM) | Target Enzyme | Notes |
| This compound | 5 - 50 | Acetylcholinesterase (AChE) | Potent inhibitor with anti-amnesic and promnesic activities demonstrated in preclinical models.[1] |
| Donepezil | 0.027 µM (27 nM) | Acetylcholinesterase (AChE) | A well-established, reversible, and selective inhibitor of AChE. |
| Rivastigmine | 71,000 µM (71,000,000 nM) | Acetylcholinesterase (AChE) | A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BChE).[2] |
| Galantamine | 0.52 µg/mL | Acetylcholinesterase (AChE) | A reversible, competitive inhibitor of AChE that also modulates nicotinic receptors.[3] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[4][5][6][7][8]
Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., this compound) and reference inhibitors (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO), followed by further dilution in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add the following in order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or buffer for control)
-
10 µL of AChE solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
Following incubation, add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.
-
Immediately measure the absorbance at 412 nm using a microplate reader at time zero and then at regular intervals (e.g., every minute) for a specified duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the cholinergic signaling pathway and the experimental workflow for assessing AChE inhibition.
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bioassaysys.com [bioassaysys.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Stacofylline: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of Stacofylline and alternative therapeutic compounds. The information presented is intended to support research and development efforts in the field of neuroprotection by offering a side-by-side look at mechanisms of action, supported by available experimental data. While comprehensive data on this compound is emerging, this guide leverages existing knowledge and compares it with well-characterized neuroprotective agents: Propentofylline, Citicoline, and Astaxanthin.
Comparative Analysis of Neuroprotective Agents
The following tables summarize the key characteristics and quantitative data for this compound and its comparators.
Table 1: Overview of Neuroprotective Agents
| Compound | Chemical Class | Primary Mechanism of Action | Additional Neuroprotective Actions |
| This compound | Xanthine Derivative | Acetylcholinesterase (AChE) Inhibitor[1] | Potentiates cholinergic transmission[1] |
| Propentofylline | Xanthine Derivative | Adenosine transport inhibitor, Phosphodiesterase (PDE) inhibitor | Glial cell modulation, anti-inflammatory, antioxidant[2][3][4] |
| Citicoline | Nucleotide | Precursor for phosphatidylcholine synthesis, membrane stabilization[5] | Reduces glutamate excitotoxicity, oxidative stress, and apoptosis[6] |
| Astaxanthin | Carotenoid | Potent Antioxidant, Anti-inflammatory | Anti-apoptotic, modulates mitochondrial function[7][8][9] |
Table 2: Quantitative In Vitro and In Vivo Neuroprotective Data
| Compound | Assay/Model | Key Findings | Reference |
| This compound | Acetylcholinesterase Inhibition | IC50: 5-50 nM | [1] |
| Mouse models of amnesia (Scopolamine, Diazepam, ECS) | Attenuates memory deficits at 0.0312-0.5 mg/kg (p.o.) | [1] | |
| Propentofylline | Gliotoxic Injury (Ethidium Bromide) in rats | 76% lower lipid peroxidation vs. EB-treated group after 15 days. 59% higher glutathione reductase activity vs. control after 7 days. | [3][4] |
| Citicoline | Meta-analysis of animal models of stroke | 27.8% reduction in infarct volume. | [1][5] |
| Focal brain ischemia in rats | 18-42% inhibition of infarct size in the striatum at 0.5-2 g/kg (i.p.). | [10] | |
| Astaxanthin | Glutamate-induced excitotoxicity in primary cortical neurons | Increased cell viability from 34% to 53% with AST pretreatment. | [7] |
| Aβ-oligomer-induced toxicity in primary hippocampal neurons | No significant decrease in cell viability at concentrations ≤10 μM. |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
This compound: Acetylcholinesterase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on acetylcholinesterase activity.
-
Methodology: The assay is typically performed using a modification of the Ellman's method.
-
Enzyme and Substrate: Purified human recombinant acetylcholinesterase and acetylthiocholine iodide as the substrate.
-
Reaction: The enzyme hydrolyzes the substrate to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Measurement: The rate of color change is measured spectrophotometrically at 412 nm.
-
Inhibition: Various concentrations of this compound are pre-incubated with the enzyme before adding the substrate. The percentage of inhibition is calculated by comparing the rates of reaction in the presence and absence of the inhibitor.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Propentofylline: In Vivo Model of Gliotoxic Injury
-
Objective: To assess the antioxidant effects of Propentofylline in a rat model of gliotoxicity.
-
Animal Model: Adult male Wistar rats.
-
Induction of Injury: A single microinjection of 0.1% ethidium bromide (EB) into the cisterna pontis to induce glial cell death.
-
Treatment: Propentofylline (12.5 mg/kg/day) administered intraperitoneally for 7 to 31 days.
-
Outcome Measures:
-
Lipid Peroxidation: Measured by the thiobarbituric acid reactive substances (TBARS) assay in brainstem homogenates.
-
Antioxidant Enzyme Activity: Glutathione reductase (GR) activity measured in brainstem homogenates.
-
-
Data Analysis: Comparison of TBARS levels and GR activity between control, EB-treated, and EB + Propentofylline-treated groups.
Citicoline: In Vivo Model of Focal Brain Ischemia
-
Objective: To evaluate the effect of Citicoline on infarct volume in a rat model of stroke.
-
Animal Model: Male adult Fischer rats.
-
Induction of Ischemia: Occlusion of both the common carotid and middle cerebral arteries (MCAO).
-
Treatment: Citicoline (0.5, 1, and 2 g/kg) administered intraperitoneally 1 hour before the occlusion.
-
Outcome Measures:
-
Infarct Volume: Measured 48 hours after MCAO. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is calculated by integrating the infarct areas of all brain slices.
-
-
Data Analysis: Comparison of infarct volumes between vehicle-treated and Citicoline-treated groups.
Astaxanthin: In Vitro Model of Neuronal Excitotoxicity
-
Objective: To determine the protective effect of Astaxanthin against glutamate-induced cell death in primary neurons.
-
Cell Culture: Primary cortical neurons isolated from embryonic rats.
-
Induction of Excitotoxicity: Exposure of cultured neurons to a toxic concentration of glutamate.
-
Treatment: Pre-incubation of neuronal cultures with various concentrations of Astaxanthin prior to glutamate exposure.
-
Outcome Measures:
-
Cell Viability: Assessed using a live/dead cell viability assay (e.g., Calcein-AM and Ethidium Homodimer-1 staining). Live cells fluoresce green, and dead cells fluoresce red. The percentage of viable cells is quantified by counting fluorescent cells.
-
-
Data Analysis: Comparison of cell viability between control, glutamate-treated, and Astaxanthin + glutamate-treated cultures.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways and experimental workflows.
Figure 1. Proposed neuroprotective mechanism of this compound via AChE inhibition.
Figure 2. Simplified signaling pathways of alternative neuroprotective agents.
Figure 3. General experimental workflows for assessing neuroprotection.
References
- 1. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromodulatory effect of propentofylline on rat brain under acute and long-term hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propentofylline Improves Thiol-Based Antioxidant Defenses and Limits Lipid Peroxidation following Gliotoxic Injury in the Rat Brainstem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Citicoline in Neuroprotection and Neurorepair in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Biological and neurological activities of astaxanthin (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. safar.pitt.edu [safar.pitt.edu]
Stacofylline: A Comparative Guide to its In Vitro Efficacy as an Acetylcholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Stacofylline's effects as a potent acetylcholinesterase (AChE) inhibitor, contextualized with data from other well-established AChE inhibitors. Due to the limited availability of direct cross-validation studies for this compound across multiple cell lines in publicly accessible literature, this guide synthesizes available data on this compound with comparative data for other prominent AChE inhibitors, namely Donepezil and Rivastigmine, in relevant cell lines.
Introduction to this compound
This compound is a xanthine derivative recognized for its potent inhibitory activity against acetylcholinesterase (AChE), with an IC50 value reported to be in the range of 5-50 nM.[1] Its primary mechanism of action involves the potentiation of cholinergic transmission, which has been observed through a significant increase in the time constant of decay of inhibitory postsynaptic currents (IPSCs).[1] This activity underlies its potential as a compound with anti-amnesic and promnesic (memory-enhancing) properties.
Comparative Analysis of Acetylcholinesterase Inhibitors
To provide a framework for evaluating this compound's potential, this section compares its reported in vitro potency with that of Donepezil and Rivastigmine, two widely studied AChE inhibitors. The data is presented for neuronal cell lines where available, as these are most relevant to the primary therapeutic targets of AChE inhibitors.
Table 1: In Vitro Potency of AChE Inhibitors
| Compound | Target | Assay System/Cell Line | IC50 | Reference |
| This compound | Acetylcholinesterase (AChE) | Not Specified | 5-50 nM | [1] |
| Donepezil | Acetylcholinesterase (AChE) | Rat Brain Homogenate | 6.7 nM | MedChemExpress |
| Rivastigmine | Acetylcholinesterase (AChE) | Rat Brain Homogenate | 4.3 nM | MedChemExpress |
| Donepezil | Butyrylcholinesterase (BuChE) | Rat Brain Homogenate | 7,400 nM | MedChemExpress |
| Rivastigmine | Butyrylcholinesterase (BuChE) | Rat Brain Homogenate | 31 nM | MedChemExpress |
Note: The IC50 for this compound is provided as a range from a commercial supplier. The specific assay conditions and biological system are not detailed in the available source. The data for Donepezil and Rivastigmine are provided for comparative context.
Experimental Protocols
Detailed methodologies are crucial for the cross-validation and comparison of drug efficacy. Below are standard protocols for key assays used to characterize the effects of acetylcholinesterase inhibitors in cell lines.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.
Protocol for 96-well plate format:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or other AChE inhibitors for a predetermined incubation period.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Assay Reaction:
-
To each well of a new 96-well plate, add 25 µL of the cell lysate.
-
Add 125 µL of 0.5 mM DTNB solution in PBS (pH 7.4).
-
Add 25 µL of PBS (for blank) or the test compound at various concentrations.
-
Initiate the reaction by adding 25 µL of 1.5 mM acetylthiocholine iodide (ATCI) solution.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is determined by comparing the rates of reaction in the presence and absence of the inhibitor. The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol for 96-well plate format:
-
Cell Seeding: Seed cells (e.g., SH-SY5Y, HepG2, U87 MG) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with a range of concentrations of this compound or other test compounds for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value for cytotoxicity is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
Comparative Analysis of Bronchodilators: A Guide for Researchers
Note on Stacofylline: An initial literature review revealed a significant gap in research regarding the bronchodilatory effects of this compound. Currently, available data primarily focuses on its activity as an acetylcholinesterase inhibitor.[1] Consequently, a direct comparative analysis of this compound against other bronchodilators is not feasible at this time. This guide will instead provide a comprehensive comparison of three widely researched bronchodilators: Theophylline, Doxofylline, and Salbutamol, for which extensive experimental and clinical data are available.
This guide offers a comparative analysis of key bronchodilators, focusing on their mechanisms of action, efficacy, and safety profiles. The information is intended for researchers, scientists, and drug development professionals.
Overview of Compared Bronchodilators
Bronchodilators are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[2] They function by relaxing the smooth muscles of the airways, leading to bronchial dilation. This guide focuses on a comparative analysis of two classes of bronchodilators: xanthine derivatives (Theophylline and Doxofylline) and a short-acting beta2-agonist (Salbutamol).
-
Theophylline: A long-standing methylxanthine used in the treatment of respiratory diseases since the 1930s.[3] Its use is sometimes limited by a narrow therapeutic window and potential for drug-drug interactions.[3]
-
Doxofylline: A newer generation xanthine derivative with a distinct pharmacological profile from theophylline.[3][4] It has comparable efficacy to theophylline but with an improved tolerability and safety profile.[3][4]
-
Salbutamol (Albuterol): A short-acting beta2-adrenergic agonist that provides rapid bronchodilation and is a first-line treatment for acute asthma symptoms.
Mechanism of Action
The bronchodilatory and anti-inflammatory effects of these agents are mediated through different cellular pathways.
-
Theophylline: Exerts its effects through multiple mechanisms, including non-selective inhibition of phosphodiesterases (PDEs), which increases intracellular cyclic AMP (cAMP), and antagonism of adenosine receptors.[3][5] It also has anti-inflammatory properties, which are thought to be exerted at lower plasma concentrations than those required for bronchodilation.[5]
-
Doxofylline: Unlike theophylline, doxofylline has a distinct pharmacological profile. It does not significantly affect any of the known phosphodiesterase isoforms or antagonize adenosine receptors.[3] Its mechanism is thought to involve interaction with β2-adrenoceptors.[3]
-
Salbutamol: As a beta2-adrenergic agonist, salbutamol binds to beta2-receptors on the surface of airway smooth muscle cells. This activates adenylyl cyclase, which in turn increases the intracellular concentration of cAMP, leading to smooth muscle relaxation and bronchodilation.[2]
Comparative Efficacy and Safety
The following tables summarize the comparative efficacy and safety of Theophylline, Doxofylline, and Salbutamol based on available clinical data.
Table 1: Comparative Efficacy of Bronchodilators
| Parameter | Theophylline | Doxofylline | Salbutamol | Citation |
| Onset of Action | Slower (oral administration) | Slower (oral administration) | Rapid (inhaled) | [6] |
| Peak Bronchodilator Effect | 180 minutes (oral) | Variable, generally earlier than Theophylline in asthma | 60 minutes (inhaled) | [3][6] |
| Duration of Action | Longer (sustained release) | Sustained | Shorter | [6] |
| FEV1 Increase (vs. baseline) | Significant improvement | Comparable or greater improvement than Theophylline | Significant, rapid improvement | [1][6] |
| Reduction in Rescue Medication Use | Significant | Comparable or greater reduction than Theophylline | Used as rescue medication | [1] |
FEV1: Forced Expiratory Volume in 1 second
Table 2: Comparative Safety and Side Effect Profile
| Side Effect | Theophylline | Doxofylline | Salbutamol | Citation | | :--- | :--- | :--- | :--- | | Cardiovascular | Tachycardia, arrhythmias | Lower incidence than Theophylline | Tachycardia, palpitations |[2][3] | | Central Nervous System | Insomnia, anxiety, seizures | Lower incidence than Theophylline | Tremor, nervousness |[2][3] | | Gastrointestinal | Nausea, vomiting | Better gastric tolerability | Minimal |[3] | | Therapeutic Window | Narrow | Wide | Wide |[3] | | Drug-Drug Interactions | Significant | Not significant | Minimal |[3] |
Experimental Protocols
Assessment of Bronchodilator Activity in Guinea Pigs
This protocol is a representative in vivo method for evaluating and comparing the bronchodilator activity of different compounds.
Objective: To assess the protective effect of test compounds against histamine-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Histamine dihydrochloride
-
Test compounds (e.g., Theophylline, Doxofylline, Salbutamol)
-
Saline solution (0.9% NaCl)
-
Aerosol delivery system
-
Whole-body plethysmograph
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions for at least one week.
-
Baseline Measurement: Each guinea pig is placed in the whole-body plethysmograph to measure baseline respiratory parameters, including tidal volume and respiratory rate.
-
Administration of Test Compound: Animals are exposed to an aerosol of the test compound or vehicle (saline) for a predefined period (e.g., 60 seconds).
-
Histamine Challenge: After a set time post-treatment (e.g., 30 minutes), the animals are challenged with a histamine aerosol (e.g., 0.1% w/v) for a fixed duration (e.g., 30 seconds).
-
Measurement of Bronchoconstriction: The time to onset of pre-convulsive dyspnea is recorded. An increase in this time compared to the vehicle-treated group indicates a protective (bronchodilator) effect.
-
Data Analysis: The percentage of protection offered by the test compound is calculated. Dose-response curves can be generated to determine the ED50 (the dose that provides 50% of the maximal effect).
Signaling Pathways and Experimental Workflows
Signaling Pathway of Beta2-Agonists (e.g., Salbutamol)
Caption: Salbutamol-mediated bronchodilation pathway.
Signaling Pathway of Theophylline
Caption: Dual mechanisms of Theophylline action.
Experimental Workflow for Comparative Bronchodilator Study
Caption: Workflow for in vivo bronchodilator comparison.
References
- 1. Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bronchodilators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of doxofylline in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic activities of theophylline in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bronchodilator activity of 20-isopropylidene prostaglandin E2 (CS-412) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cholinesterase Inhibitor Potency: A Guide for Researchers
Introduction
Cholinesterase inhibitors are a critical class of compounds in drug discovery, particularly for the symptomatic treatment of Alzheimer's disease. These agents exert their therapeutic effects by inhibiting acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The relative potency and selectivity of these inhibitors against the two cholinesterase subtypes are crucial determinants of their pharmacological profile.
This guide provides a comparative overview of the inhibitory potency of established cholinesterase inhibitors. Due to the absence of publicly available data on the cholinesterase inhibitory activity of "Stacofylline," this document will utilize well-characterized compounds—Donepezil, Rivastigmine, and Galantamine—as illustrative examples to guide researchers in their comparative analyses.
Comparative Inhibitory Potency
The inhibitory potential of a compound against AChE and BChE is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.
Table 1: Comparative IC50 Values of Selected Cholinesterase Inhibitors
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity (BChE IC50 / AChE IC50) |
| Donepezil | 6.7 nM[1] - 11.6 nM[2] | 3,300 nM[3] - 7,400 nM[4] | ~284 - 1104 |
| Rivastigmine | 4.3 nM[1] - 4,150 nM[5] | 16 nM[6] - 37 nM[5] | ~0.009 - 8.6 |
| Galantamine | 590 nM[7] | 9,900 nM[7] | ~16.8 |
Note: IC50 values can vary between studies depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Experimental Protocols
The determination of cholinesterase inhibitory activity is predominantly conducted using the spectrophotometric method developed by Ellman.[8][9][10][11]
Ellman's Assay for Cholinesterase Inhibition
This colorimetric assay is a widely accepted method for measuring cholinesterase activity.[8][9][10][11]
Principle: The assay is based on the hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BChE), by the respective cholinesterase enzyme. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is directly proportional to the cholinesterase activity and can be measured spectrophotometrically at a wavelength of 412 nm.[9][12]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test inhibitor compound (e.g., this compound, Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0).
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test inhibitor at various concentrations
-
AChE or BChE enzyme solution
-
-
Incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Add the DTNB solution.
-
Initiate the reaction by adding the substrate (ATCI or BTCI).
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to obtain a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow
The logical flow of the cholinesterase inhibition assay can be represented using a diagram.
Figure 1. Workflow for determining cholinesterase inhibition using Ellman's assay.
Signaling Pathway Context
Cholinesterase inhibitors function by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Figure 2. Action of cholinesterase inhibitors at the cholinergic synapse.
The comparative analysis of inhibitory potency against AChE and BChE is fundamental for the characterization of novel cholinesterase inhibitors. While no data is currently available for "this compound," the methodologies and comparative framework provided in this guide, using established drugs as examples, offer a robust approach for researchers to evaluate new chemical entities in this therapeutic area. Consistent and detailed reporting of experimental protocols, such as the Ellman's assay, is paramount for the reproducibility and comparison of findings across different studies.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Rivastigmine tartrate | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]
- 7. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Head-to-Head Comparison of Stacofylline and Galantamine: A Guide for Researchers
In the landscape of cognitive enhancers and treatments for neurodegenerative diseases, both Stacofylline and galantamine have emerged as compounds of interest due to their interactions with the cholinergic system. While galantamine is a well-established medication for Alzheimer's disease, this compound remains a lesser-known experimental compound. This guide provides a detailed head-to-head comparison of these two molecules, summarizing available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | Galantamine |
| Primary Mechanism | Acetylcholinesterase (AChE) Inhibition | Dual: AChE Inhibition & Allosteric Potentiation of nicotinic Acetylcholine Receptors (nAChRs) |
| Development Stage | Preclinical | Clinically Approved for Alzheimer's Disease |
| Potency (AChE IC50) | 5-50 nM[1] | Varies by study, generally in the low micromolar range |
| Clinical Data | Not Available | Extensive clinical trial data available[2][3] |
Mechanism of Action: A Tale of Two Cholinergic Modulators
This compound is identified as a potent acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft. This enhancement of cholinergic signaling is believed to be the basis for its observed pro-cognitive effects in preclinical studies.[1]
Galantamine , on the other hand, boasts a dual mechanism of action. It is a reversible, competitive inhibitor of AChE, similar to this compound.[4] However, a key differentiator is its activity as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[4] This means it binds to a site on nAChRs distinct from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. This dual action not only increases the amount of available acetylcholine but also sensitizes the receptors to it, leading to a more robust cholinergic response.
Signaling Pathway of Galantamine
The signaling pathway of galantamine is multifaceted, owing to its dual mechanism. The following diagram illustrates the key interactions.
Preclinical Efficacy in Animal Models of Amnesia
Both this compound and galantamine have demonstrated efficacy in preclinical models of cognitive impairment. A direct comparison of the magnitude of their effects is challenging due to the lack of standardized experimental protocols and head-to-head studies.
This compound
Preclinical studies have shown that this compound possesses anti-amnesic and promnesic (cognition-enhancing) properties. In mouse models, low oral doses (0.0312-0.5 mg/kg) of this compound were found to attenuate memory deficits induced by scopolamine (a muscarinic antagonist), diazepam (a GABA-A receptor modulator), and electroconvulsive shock (ECS).[1]
Galantamine
Galantamine has been extensively studied in various preclinical models of learning and memory. For instance, in a passive avoidance test in mice with scopolamine-induced amnesia, galantamine administration has been shown to significantly improve memory retention.[5] Similarly, in the Morris water maze, a test of spatial learning and memory, galantamine has been demonstrated to ameliorate cognitive deficits in animal models of Alzheimer's disease.[6]
The table below summarizes the available preclinical data.
| Parameter | This compound | Galantamine |
| Animal Model | Mouse | Mouse, Rat, Rabbit |
| Amnesia Induction | Scopolamine, Diazepam, ECS[1] | Scopolamine, Hypoxia, Traumatic Brain Injury, Alzheimer's Disease models[5][7][8][9] |
| Behavioral Test | Information not specified in available abstracts | Passive Avoidance, Morris Water Maze, Active Avoidance, Trace Eyeblink Conditioning[5][6][7][10] |
| Effective Dose (p.o.) | 0.0312-0.5 mg/kg[1] | Varies by model and species (e.g., 4 mg/kg i.p. in mice for LPS-induced deficits[6]) |
| Quantitative Efficacy Data | Not available in public sources | Available in specific publications (e.g., significant improvement in step-through latency in passive avoidance[5]) |
Experimental Protocols
General Workflow for Scopolamine-Induced Amnesia Model
Receptor Binding Profile
The receptor binding profile of a drug is crucial for understanding its potential on-target and off-target effects.
This compound , as a xanthine derivative, may have a broader pharmacological profile beyond AChE inhibition.[11] However, specific data on its binding affinity to other receptors are not currently available.
Galantamine has been shown to be selective for AChE over butyrylcholinesterase (BuChE).[12] Its allosteric modulation is specific to nAChRs, and it does not appear to have significant activity at other neurotransmitter receptors at therapeutic concentrations.
Conclusion and Future Directions
This compound and galantamine represent two distinct approaches to cholinergic modulation for cognitive enhancement. Galantamine's dual mechanism of action and extensive clinical validation make it a cornerstone in the treatment of Alzheimer's disease. This compound, as a potent AChE inhibitor, shows promise in preclinical models, but a significant amount of research is required to fully characterize its pharmacological profile and clinical potential.
For researchers in the field, several key questions remain regarding this compound:
-
What is its full receptor binding profile?
-
Does it have any modulatory effects on nicotinic or muscarinic acetylcholine receptors?
-
What are the detailed quantitative outcomes of its efficacy in various preclinical models of cognition?
-
What is its pharmacokinetic and safety profile?
Head-to-head preclinical studies directly comparing this compound and galantamine under identical experimental conditions would be invaluable in elucidating their relative potencies and efficacy profiles. Such studies would provide the necessary data to determine if this compound warrants further development as a potential therapeutic agent for cognitive disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exponential data-analysis of passive-avoidance behavior in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Original Peptide Derivatives of Galantamine on Passive Avoidance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluating the Efficacy of Chronic Galantamine on Sustained Attention and Cholinergic Neurotransmission in A Pre-Clinical Model of Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of galantamine on function of learning and memory and cholinergic neurons in cortex and hippocampus in rat models of Alzheimer's disease - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 10. Galantamine Facilitates Acquisition of Hippocampus-Dependent Trace Eyeblink Conditioning in Aged Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
